2-(Bromomethyl)-3-fluoronaphthalene
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(bromomethyl)-3-fluoronaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVMKRRIUGJHLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)CBr)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601292191 | |
| Record name | 2-(Bromomethyl)-3-fluoronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601292191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34236-53-8 | |
| Record name | 2-(Bromomethyl)-3-fluoronaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34236-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Bromomethyl)-3-fluoronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601292191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(Bromomethyl)-3-fluoronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 2-(Bromomethyl)-3-fluoronaphthalene (CAS No. 34236-53-8) is limited in publicly available scientific literature. This guide provides a comprehensive overview of its predicted properties and summarizes the known characteristics of closely related analogs to serve as a valuable resource for researchers.
Core Chemical Properties
| Property | This compound (Predicted/Calculated) | 2-(Bromomethyl)naphthalene | 2-(Bromomethyl)-6-fluoronaphthalene |
| CAS Number | 34236-53-8 | 939-26-4 | 581-72-6 |
| Molecular Formula | C₁₁H₈BrF | C₁₁H₉Br | C₁₁H₈BrF |
| Molecular Weight | 239.08 g/mol | 221.09 g/mol | 239.08 g/mol |
| Melting Point | Data not available | 51-54 °C[1][2] | 53 °C[3] |
| Boiling Point | Data not available | 213 °C at 100 mmHg[1][2] | 125-130 °C at 2 Torr[3] |
| Appearance | Predicted to be a white to off-white solid | White to cream solid[4] | Data not available |
| Solubility | Predicted to be soluble in common organic solvents (e.g., chloroform, ethyl acetate) and reactive with water. | Soluble in chloroform, reacts with water.[4] | Data not available |
Synthesis and Reactivity
The bromomethyl group on the naphthalene scaffold is a versatile functional handle for a variety of chemical transformations, making these compounds valuable intermediates in organic synthesis.
General Reactivity
The carbon-bromine bond in the bromomethyl group is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This reactivity is central to its utility in the synthesis of more complex molecules. Common reactions include:
-
Alkylation: Reaction with carbanions or other nucleophilic carbon sources.
-
Ether and Thioether Formation: Reaction with alcohols, phenols, and thiols.
-
Amine Synthesis: Reaction with primary and secondary amines.
-
Esterification: Reaction with carboxylate salts.
The fluorine atom at the 3-position is expected to influence the reactivity of the naphthalene ring through its electron-withdrawing inductive effect, potentially affecting the rates and regioselectivity of further aromatic substitutions.
Experimental Protocols for Related Compounds
While a specific protocol for the synthesis of this compound is not available, methods for synthesizing similar compounds can provide a strong starting point.
Protocol 1: Radical Bromination of 2-Methylnaphthalene
This method is a common approach for the synthesis of 2-(Bromomethyl)naphthalene.
-
Reactants: 2-methylnaphthalene, N-bromosuccinimide (NBS), and a radical initiator (e.g., azo-bis-isobutyronitrile, AIBN).
-
Solvent: An inert solvent such as carbon tetrachloride or benzene.
-
Procedure: A solution of 2-methylnaphthalene in the chosen solvent is treated with NBS and a catalytic amount of AIBN. The mixture is heated under reflux to initiate the radical chain reaction. The reaction progress can be monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide, which floats. Upon completion, the succinimide is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization, typically from ethanol.[5]
Protocol 2: Synthesis of 2-Bromo-3-(bromomethyl)naphthalene
A multi-step synthesis starting from naphthalene has been reported to yield 2-bromo-3-(bromomethyl)naphthalene.[6][7] This process involves the formation of a cyclopropane intermediate followed by ring-opening with bromine.
-
Step 1: Birch Reduction: Naphthalene is reduced to 1,4-dihydronaphthalene.
-
Step 2: Dichlorocarbene Addition: The dihydronaphthalene reacts with dichlorocarbene (generated in situ from chloroform and potassium tert-butoxide) to form a dichlorocyclopropane adduct.
-
Step 3: Elimination: Treatment with a strong base like potassium tert-butoxide leads to the formation of 1H-cyclopropa[b]naphthalene.
-
Step 4: Brominative Ring Opening: The cyclopropanaphthalene is treated with molecular bromine in a solvent like carbon tetrachloride under reflux to yield 2-bromo-3-(bromomethyl)naphthalene. The product is then purified by recrystallization from a solvent such as dichloromethane.[6]
Spectroscopic Analysis
No specific spectral data for this compound has been found. However, the expected spectral characteristics can be inferred from related structures. For instance, the ¹H NMR spectrum of 2-bromo-3-(bromomethyl)naphthalene in CDCl₃ shows a characteristic singlet for the methylene protons (CH₂) at approximately 4.78 ppm, with the aromatic protons appearing in the range of 7.42-8.10 ppm.[6] For this compound, one would expect a similar singlet for the methylene protons and a complex pattern for the aromatic protons, with couplings to the fluorine atom influencing the signals of the adjacent protons.
Potential Biological Activity and Applications in Drug Discovery
Naphthalene and its derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. While the specific biological profile of this compound is uncharacterized, its structure suggests potential for investigation in several areas. The introduction of fluorine can often enhance metabolic stability and binding affinity of drug candidates.
Naphthalene-based compounds have been explored as:
-
Anticancer Agents: Some naphthalene-chalcone hybrids have shown promising anticancer activity.
-
Antimicrobial Agents: Certain naphthalene derivatives have demonstrated antibacterial and antifungal properties.
-
Enzyme Inhibitors: The naphthalene scaffold has been incorporated into inhibitors of various enzymes, including VEGFR-2.
The reactivity of the bromomethyl group makes this compound a valuable starting material for the synthesis of a library of novel naphthalene derivatives. These new compounds could then be screened for various biological activities, contributing to the discovery of new therapeutic agents.
Visualizations
Synthetic Workflow
The following diagram illustrates a generalized synthetic pathway for the preparation of bromomethylnaphthalene derivatives, which could be adapted for the synthesis of this compound.
Caption: A conceptual workflow for the synthesis of this compound.
Application in Medicinal Chemistry
The following diagram outlines the potential utility of this compound as a scaffold in the development of new bioactive molecules.
Caption: A logical flow for utilizing this compound in drug discovery.
Conclusion
This compound represents an under-explored chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While direct experimental data is currently scarce, the known chemistry of related bromomethylnaphthalenes provides a solid foundation for predicting its reactivity and for designing synthetic routes. The presence of both a reactive bromomethyl group and a fluorine atom makes it an attractive target for the development of novel compounds with potentially enhanced biological activities. Further experimental investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to unlock its full potential for researchers, scientists, and drug development professionals.
References
- 1. Physicochemical descriptors in property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The relationship between target-class and the physicochemical properties of antibacterial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Bromomethylnaphthalene | C11H9Br | CID 70320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Estimation of selected physicochemical properties for methylated naphthalene compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN101870636B - Preparation method of 2-bromo-6-fluoronaphthalene - Google Patents [patents.google.com]
- 6. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Synthesis and Characterization of 2-(Bromomethyl)-3-fluoronaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route and predicted characterization data for the novel compound 2-(bromomethyl)-3-fluoronaphthalene. Due to the absence of published literature on this specific molecule, this document outlines a plausible and experimentally sound approach based on established chemical transformations and spectroscopic data of analogous compounds. This guide is intended to serve as a foundational resource for researchers interested in synthesizing and utilizing this compound in drug discovery and development.
Proposed Synthesis Pathway
The synthesis of this compound can be envisioned through a two-step process, commencing with the commercially available 3-amino-2-methylnaphthalene. The initial step involves the introduction of the fluorine atom via a Balz-Schiemann reaction to yield the intermediate, 2-methyl-3-fluoronaphthalene. Subsequent benzylic bromination of this intermediate using N-bromosuccinimide (NBS) is proposed to afford the target compound.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the synthesis of this compound.
Synthesis of 2-Methyl-3-fluoronaphthalene (Intermediate)
This procedure is based on the principles of the Balz-Schiemann reaction.[1][2]
Materials:
-
3-Amino-2-methylnaphthalene
-
Hydrofluoroboric acid (HBF4, 48% aqueous solution)
-
Sodium nitrite (NaNO2)
-
Diethyl ether
-
Ethanol
-
Sand
-
Deionized water
Procedure:
-
In a 250 mL beaker, dissolve 15.7 g (0.1 mol) of 3-amino-2-methylnaphthalene in 60 mL of 48% hydrofluoroboric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 15 mL of deionized water, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring for 30 minutes at 0-5 °C. The diazonium tetrafluoroborate salt will precipitate.
-
Collect the precipitate by vacuum filtration and wash it with 20 mL of cold ethanol, followed by 20 mL of cold diethyl ether.
-
Dry the diazonium salt in a desiccator over P2O5.
-
For thermal decomposition, mix the dried diazonium salt with an equal amount of sand and gently heat in a flask with an air condenser. The decomposition should start at approximately 120-130 °C.
-
The crude 2-methyl-3-fluoronaphthalene is then purified by steam distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.
Synthesis of this compound (Target Compound)
This procedure is adapted from standard methods for the benzylic bromination of methylnaphthalenes.[3]
Materials:
-
2-Methyl-3-fluoronaphthalene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl4), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 16.0 g (0.1 mol) of 2-methyl-3-fluoronaphthalene in 200 mL of anhydrous carbon tetrachloride.
-
Add 17.8 g (0.1 mol) of N-bromosuccinimide and 0.164 g (1 mmol) of AIBN (or 0.242 g of benzoyl peroxide) to the solution.
-
Heat the mixture to reflux with vigorous stirring. The reaction can be initiated by a photoflood lamp if necessary.
-
Continue refluxing until all the denser NBS is converted to the less dense succinimide, which will float on the surface (typically 2-4 hours). Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of saturated sodium thiosulfate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
Characterization Data
As this is a novel compound, the following characterization data are predicted based on the analysis of structurally similar molecules.
Physical Properties
| Compound | Formula | Molecular Weight ( g/mol ) | Predicted Physical State | Predicted Melting Point (°C) |
| 2-Methyl-3-fluoronaphthalene | C11H9F | 160.19 | White to off-white solid | 40-45 |
| This compound | C11H8BrF | 239.09 | White to light yellow solid | 60-65 |
Justification: The predicted physical states and melting points are based on analogous compounds. For instance, 2-methylnaphthalene is a solid with a melting point of 34-36 °C, and 2-(bromomethyl)naphthalene has a melting point of 51-54 °C. The introduction of a fluorine atom is expected to slightly increase the melting point, and the subsequent bromination will further increase it due to the larger atomic mass and increased intermolecular forces.
Spectroscopic Data
| Compound | Predicted Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 2-Methyl-3-fluoronaphthalene | δ 7.8-7.9 (m, 2H, Ar-H), 7.4-7.6 (m, 3H, Ar-H), 2.4 (s, 3H, -CH₃) |
| This compound | δ 7.9-8.0 (m, 2H, Ar-H), 7.5-7.7 (m, 3H, Ar-H), 4.7 (s, 2H, -CH₂Br) |
Justification: The predicted aromatic proton signals are based on the known spectra of substituted naphthalenes. The singlet for the methyl group in the precursor is expected to be around 2.4 ppm, similar to 2-methylnaphthalene. Upon bromination, this signal will be replaced by a singlet for the bromomethyl protons at a downfield shift to approximately 4.7 ppm, consistent with the spectrum of 2-(bromomethyl)naphthalene.[4] The fluorine atom is expected to introduce complex splitting patterns in the aromatic region, which are simplified here as multiplets.
| Compound | Predicted Chemical Shifts (δ, ppm) |
| 2-Methyl-3-fluoronaphthalene | δ 158-162 (d, ¹JCF), 132-135 (Ar-C), 125-130 (Ar-CH), 110-115 (d, ²JCF, Ar-CH), 18-22 (-CH₃) |
| This compound | δ 159-163 (d, ¹JCF), 133-136 (Ar-C), 126-131 (Ar-CH), 112-117 (d, ²JCF, Ar-CH), 30-35 (-CH₂Br) |
Justification: The chemical shift of the carbon directly attached to the fluorine atom is predicted to be in the range of 158-163 ppm with a large one-bond C-F coupling constant (¹JCF).[5] The other aromatic carbons are predicted based on known values for fluoronaphthalenes and methylnaphthalenes.[6] The methyl carbon signal at ~20 ppm in the precursor will be replaced by the bromomethyl carbon signal at a downfield position of ~33 ppm in the final product, as seen in 2-(bromomethyl)naphthalene.[7]
| Compound | Predicted Salient Peaks (cm⁻¹) |
| 2-Methyl-3-fluoronaphthalene | 3050-3100 (Ar C-H stretch), 2850-2950 (Alkyl C-H stretch), 1600-1620 (Ar C=C stretch), 1200-1250 (C-F stretch) |
| This compound | 3050-3100 (Ar C-H stretch), 1600-1620 (Ar C=C stretch), 1200-1250 (C-F stretch), 600-700 (C-Br stretch) |
Justification: The predicted IR spectra will show characteristic aromatic C-H and C=C stretching frequencies. The key distinguishing features will be the C-F stretching vibration for both compounds, typically observed in the 1200-1250 cm⁻¹ region, and the C-Br stretching vibration for the final product, which appears in the fingerprint region between 600 and 700 cm⁻¹.
| Compound | Predicted m/z Values for Molecular Ion (M⁺) |
| 2-Methyl-3-fluoronaphthalene | 160 (M⁺), 159 (M-H)⁺ |
| This compound | 238/240 (M⁺, characteristic isotopic pattern for Br), 159 (M-Br)⁺ |
Justification: The mass spectrum of 2-methyl-3-fluoronaphthalene is expected to show a strong molecular ion peak at m/z 160. For this compound, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) at m/z 238 and 240.[8] A significant fragment ion at m/z 159, corresponding to the loss of the bromine radical, is also anticipated.
Characterization Workflow
A general workflow for the characterization of the synthesized this compound is outlined below.
Caption: General workflow for the purification and characterization of the target compound.
Disclaimer: The experimental protocols and characterization data presented in this document are hypothetical and based on established chemical principles and data from analogous compounds. Actual experimental results may vary. Appropriate safety precautions should be taken when performing any chemical synthesis.
References
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-(Bromomethyl)naphthalene(939-26-4) 1H NMR spectrum [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Naphthalene(91-20-3) 13C NMR [m.chemicalbook.com]
- 7. 2-(Bromomethyl)naphthalene(939-26-4) 13C NMR [m.chemicalbook.com]
- 8. Naphthalene, 2-(bromomethyl)- [webbook.nist.gov]
Spectroscopic Analysis of Naphthalene Derivatives: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: This document aims to provide a comprehensive guide to the spectroscopic characterization of 2-(bromomethyl)-3-fluoronaphthalene. However, a thorough search of available scientific databases and literature did not yield specific experimental spectroscopic data (NMR, IR, MS) for this particular compound.
Therefore, to illustrate the principles and data presentation formats requested, this whitepaper will present a detailed analysis of the closely related and well-characterized compound, 2-(Bromomethyl)naphthalene . The data and methodologies presented herein for 2-(Bromomethyl)naphthalene serve as a practical template for the analysis of this compound, once such data becomes available.
Spectroscopic Data Summary for 2-(Bromomethyl)naphthalene
The following tables summarize the key spectroscopic data obtained for 2-(Bromomethyl)naphthalene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for 2-(Bromomethyl)naphthalene
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.85 - 7.80 | m | 3H | Ar-H |
| 7.50 - 7.45 | m | 4H | Ar-H |
| 4.70 | s | 2H | -CH₂Br |
Table 2: ¹³C NMR Data for 2-(Bromomethyl)naphthalene
| Chemical Shift (ppm) | Assignment |
| 135.8 | Ar-C |
| 133.2 | Ar-C |
| 133.0 | Ar-C |
| 128.8 | Ar-CH |
| 128.0 | Ar-CH |
| 127.8 | Ar-CH |
| 126.8 | Ar-CH |
| 126.5 | Ar-CH |
| 126.2 | Ar-CH |
| 125.9 | Ar-CH |
| 33.5 | -CH₂Br |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorptions for 2-(Bromomethyl)naphthalene
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3055 | Medium | Aromatic C-H Stretch |
| 2925 | Medium | Aliphatic C-H Stretch |
| 1600, 1509 | Strong | Aromatic C=C Stretch |
| 1210 | Strong | C-Br Stretch |
| 745 | Strong | Aromatic C-H Bend (out-of-plane) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 2-(Bromomethyl)naphthalene
| m/z | Relative Intensity (%) | Assignment |
| 220, 222 | 95, 95 | [M]⁺, [M+2]⁺ (presence of Br) |
| 141 | 100 | [M-Br]⁺ |
| 115 | 40 | [C₉H₇]⁺ |
Experimental Protocols
The following are representative experimental protocols for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
-
Instrumentation: A Bruker Avance III 400 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃) was used as the solvent for all NMR experiments.
-
Proton (¹H) NMR: The sample was dissolved in CDCl₃, and the spectrum was recorded at 400 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Carbon (¹³C) NMR: The spectrum was recorded at 100 MHz with complete proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (77.16 ppm).
Infrared (IR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer.
-
Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation: A Thermo Scientific ISQ EC single quadrupole mass spectrometer with electron ionization (EI) source.
-
Sample Introduction: The sample was introduced via a direct insertion probe.
-
Ionization: Electron ionization was performed at 70 eV.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions was analyzed.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.
Caption: Logical workflow for the synthesis, spectroscopic analysis, and structural elucidation of a target compound.
This document provides a framework for the spectroscopic analysis of this compound by presenting a detailed case study of a closely related analogue. The methodologies and data presentation formats can be directly applied to the target compound once the relevant experimental data are generated.
An In-depth Technical Guide to the Physical Properties and Synthesis of 2-(Bromomethyl)naphthalene
Introduction
2-(Bromomethyl)naphthalene is a key organic compound featuring a naphthalene core with a bromomethyl substituent.[2] This structure imparts significant reactivity, making it a valuable intermediate in a multitude of organic syntheses.[2] Its applications span the development of pharmaceuticals, agrochemicals, and dyes, as well as materials science for creating polymers and coatings.[3][4][5] The presence of the bromomethyl group allows for a variety of chemical transformations, including nucleophilic substitutions and cross-coupling reactions, enabling the construction of complex molecular architectures.[2][6]
Physical and Chemical Properties
2-(Bromomethyl)naphthalene typically presents as a white to light yellow or beige crystalline powder.[4][7][8] It is stable under normal temperatures and pressures.[4] The key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C11H9Br | [7][9][10] |
| Molecular Weight | 221.09 g/mol | [7][10][11] |
| Melting Point | 51-54 °C (lit.) | [5][7][9][11] |
| Boiling Point | 213 °C at 100 mmHg (lit.) | [5][7][9][11] |
| Density | 1.3971 g/cm3 (rough estimate) | [5][9] |
| Flash Point | >110 °C (>230 °F) | [5][9][11] |
| Refractive Index | 1.6411 (estimate) | [5][7] |
| Water Solubility | Reacts with water. | [5][7][9] |
| Solubility in Other Solvents | Soluble in chloroform. Sparingly soluble in ethyl acetate. Moderately soluble in ethanol and ether. | [5][7][9][12] |
| Appearance | White to light yellow/beige fine crystalline powder. | [4][7][8] |
| CAS Number | 939-26-4 | [10][11][13][14] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of 2-(Bromomethyl)naphthalene.
| Spectrum Type | Key Features/Notes |
| ¹H NMR | Data available at 400 MHz in CDCl3.[15][16] |
| ¹³C NMR | Spectra have been recorded in CDCl3.[10][16] |
| Mass Spectrometry (MS) | Electron ionization mass spectra are available.[13][16] |
| Infrared (IR) Spectroscopy | Spectra available for KBr disc and nujol mull preparations.[10][16][17] |
Experimental Protocols: Synthesis
The synthesis of 2-(Bromomethyl)naphthalene is most commonly achieved through the selective benzylic bromination of 2-methylnaphthalene.[6][18] Several methods exist, with the use of N-bromosuccinimide (NBS) being a prevalent approach.[6]
Synthesis via Radical Bromination of 2-Methylnaphthalene with NBS
This method utilizes N-bromosuccinimide as the bromine source and a radical initiator.[6]
Materials:
-
2-Methylnaphthalene (dry)
-
N-bromosuccinimide (NBS, dry)
-
Carbon Tetrachloride (CCl4, dried over P2O5)
-
Azo-bis-isobutyronitrile (AIBN)
Procedure: [19]
-
Dissolve 0.1 mole of dry 2-methylnaphthalene in 100 ml of dried carbon tetrachloride in a round-bottomed flask.
-
Add 0.1 mole of dry N-bromosuccinimide and 2.2 g of azo-bis-isobutyronitrile to the solution.
-
Gently heat the mixture to reflux. The reaction initiation is indicated by more vigorous boiling due to the exothermic nature of the reaction.
-
Maintain the reaction at reflux for several hours to ensure completion. The end of the reaction is noted when the denser NBS is consumed and the lighter succinimide floats on the surface.
-
After cooling the reaction mixture, filter off the succinimide and wash it with a small amount of carbon tetrachloride.
-
Distill off the carbon tetrachloride from the combined filtrates under vacuum.
-
The residue is then allowed to crystallize, potentially in a refrigerator or a freezing mixture.
-
The resulting crystals of 2-(Bromomethyl)naphthalene are collected by filtration.
Purification: [19]
-
The crude product can be purified by recrystallization from ethanol.
Yield: Approximately 60%.[19]
Alternative Synthetic Routes
Other reported methods for the synthesis of 2-(Bromomethyl)naphthalene include:
-
Reaction of 2-methylnaphthalene with bromine in heptane in the presence of lanthanum acetate hydrate.[18]
-
Reaction of 2-hydroxymethylnaphthalene with phosphorus tribromide (PBr3) in the presence of pyridine.[3]
Reactivity and Applications in Drug Development
The bromomethyl group in 2-(Bromomethyl)naphthalene is highly reactive towards nucleophiles, making it a versatile intermediate for introducing the 2-naphthylmethyl moiety into various molecular scaffolds.[6] This reactivity is fundamental to its use in the synthesis of pharmaceuticals and other specialty chemicals.[6]
Key reactions include:
-
Nucleophilic Substitution: It readily reacts with amines, alcohols, and thiols to form the corresponding naphthylmethylamines, ethers, and thioethers.[6]
-
Alkylation Reactions: It is frequently used in alkylation reactions to form new carbon-carbon or carbon-heteroatom bonds.[6]
-
Coupling Reactions: After conversion to an organometallic species, or directly with suitable catalytic systems, it can participate in coupling reactions like the Heck or Suzuki reactions.[6]
While there is no specific information on the direct use of 2-(Bromomethyl)-3-fluoronaphthalene in drug development, the parent compound, 2-(Bromomethyl)naphthalene, has been investigated for its potential to inhibit cancer cell growth by targeting mitochondrial membrane potential and inducing the production of reactive oxygen species (ROS).[2]
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 2-(Bromomethyl)naphthalene from 2-methylnaphthalene.
Caption: Synthesis of 2-(Bromomethyl)naphthalene.
Reactivity Pathway
This diagram shows the key reactive pathways of 2-(Bromomethyl)naphthalene.
Caption: Reactivity of 2-(Bromomethyl)naphthalene.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Page loading... [guidechem.com]
- 4. Page loading... [guidechem.com]
- 5. Cas 939-26-4,2-(Bromomethyl)naphthalene | lookchem [lookchem.com]
- 6. nbinno.com [nbinno.com]
- 7. 2-(Bromomethyl)naphthalene | 939-26-4 [chemicalbook.com]
- 8. 2-(Bromomethyl)naphthalene, 96% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. chembk.com [chembk.com]
- 10. 2-Bromomethylnaphthalene | C11H9Br | CID 70320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-(溴甲基)萘 96% | Sigma-Aldrich [sigmaaldrich.com]
- 12. cymitquimica.com [cymitquimica.com]
- 13. Naphthalene, 2-(bromomethyl)- [webbook.nist.gov]
- 14. Naphthalene, 2-(bromomethyl)- [webbook.nist.gov]
- 15. 2-(Bromomethyl)naphthalene(939-26-4) 1H NMR spectrum [chemicalbook.com]
- 16. guidechem.com [guidechem.com]
- 17. 2-(Bromomethyl)naphthalene(939-26-4) IR2 [m.chemicalbook.com]
- 18. tandfonline.com [tandfonline.com]
- 19. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Solubility and Stability of 2-(Bromomethyl)-3-fluoronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative data on the solubility and stability of 2-(Bromomethyl)-3-fluoronaphthalene is limited. This guide provides a comprehensive overview based on the known physicochemical properties of structurally related compounds, such as 2-(bromomethyl)naphthalene and other fluorinated aromatic molecules, and outlines standardized experimental protocols for the precise determination of these characteristics.
Executive Summary
This compound is a fluorinated aromatic hydrocarbon of significant interest as a building block in medicinal chemistry and materials science.[1] The presence of a reactive bromomethyl group and a fluorine atom on the naphthalene scaffold imparts unique properties that are valuable for the synthesis of complex molecular architectures.[2][3] Fluorine substitution, in particular, is a widely used strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[4][5] Understanding the solubility and stability of this intermediate is critical for its effective handling, storage, and application in synthetic protocols, as well as for the development of robust and reproducible manufacturing processes. This document provides a detailed examination of its predicted physicochemical properties and standardized methodologies for their empirical validation.
Predicted Solubility Profile
Based on the known properties of 2-(bromomethyl)naphthalene and the general effects of fluorination on aromatic systems, this compound is predicted to be a lipophilic compound with low aqueous solubility. The introduction of a fluorine atom typically increases a molecule's lipophilicity.[5] The benzylic bromide moiety is known to react with water, which complicates simple solubility measurements in aqueous media.[6][7]
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Citations |
| Aqueous | Water, PBS (pH 7.4) | Very Low / Reacts | The parent compound, 2-(bromomethyl)naphthalene, reacts with water.[6][8] The naphthalene core and halogen substituents suggest high lipophilicity and poor aqueous solubility. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents are capable of dissolving a wide range of organic compounds, including both polar and non-polar substances.[9] |
| Chlorinated | Dichloromethane, Chloroform | Soluble | 2-(Bromomethyl)naphthalene is known to be soluble in chloroform.[6][7] |
| Ethers | Diethyl Ether, THF | Moderately Soluble | 2-(Bromomethyl)naphthalene is moderately soluble in ether.[10] |
| Alcohols | Methanol, Ethanol | Sparingly Soluble / Reacts | While moderately soluble in ethanol, benzylic bromides can undergo solvolysis with alcohols, especially at elevated temperatures.[10] |
| Non-polar | Toluene, Hexanes | Sparingly Soluble | The aromatic nature of toluene may facilitate the dissolution of the naphthalene core. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized method such as the Shake-Flask method is recommended. This approach is suitable for poorly soluble compounds and can be adapted for various solvents.[11][12]
Shake-Flask Method for Aqueous and Organic Solubility
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, acetonitrile, chloroform)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure equilibrium is reached with the saturated solution. b. Tightly cap the vials to prevent solvent evaporation. c. Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary time-course experiment can establish the minimum time required to reach equilibrium.
-
Separation of Undissolved Solid: a. After incubation, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. b. To ensure complete removal of undissolved particles, centrifuge the samples at high speed.
-
Sample Analysis: a. Carefully withdraw an aliquot of the clear supernatant. b. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter to remove any remaining microscopic particles. c. Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. d. Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Quantification: a. Prepare a calibration curve using standard solutions of known concentrations of the compound. b. Calculate the concentration in the original saturated solution by applying the dilution factor. The result is reported as mg/mL or µg/mL.
Stability Profile and Degradation Pathways
The stability of this compound is primarily dictated by the high reactivity of the benzylic bromide group.[13][14] Such compounds are susceptible to nucleophilic attack, leading to degradation. The primary stability concerns are hydrolysis, and potential thermal and photolytic degradation.
Table 2: Stability Profile of this compound
| Condition | Stability Concern | Recommended Storage | Rationale & Citations |
| Aqueous Media | High Reactivity: Susceptible to hydrolysis to form 2-(hydroxymethyl)-3-fluoronaphthalene and hydrobromic acid. | Avoid contact with water and moisture. | Benzylic bromides readily undergo SN1 and SN2 reactions with water, which acts as a nucleophile.[8][13][15] |
| Temperature | Thermal Decomposition: Elevated temperatures can accelerate degradation reactions and potentially lead to the release of HBr gas. | Store at 2-8°C.[7] | Thermal stability studies on similar compounds, like nitrobenzyl bromides, show that bromide derivatives are generally less stable than their chloride counterparts and can decompose exothermically.[16] |
| Light | Photodegradation: UV light exposure can induce homolytic cleavage of the C-Br bond, leading to radical-mediated degradation pathways. | Store in amber vials or protect from light. | Brominated aromatic hydrocarbons are known to undergo photodegradation, often initiated by dehalogenation.[17][18] |
| pH | pH-Dependent Hydrolysis: The rate of hydrolysis is expected to be faster under neutral to basic conditions. | Store in a dry, inert environment. | Nucleophilic attack by hydroxide ions (at high pH) is generally faster than by water. Acidic conditions might promote the SN1 pathway by protonating the leaving group, but hydrolysis is typically significant across a wide pH range. |
| Oxidative Stress | Potential Oxidation: While the primary reactivity is at the C-Br bond, strong oxidizing agents could potentially affect the naphthalene ring. | Store under an inert atmosphere (e.g., nitrogen, argon). | While less common than nucleophilic substitution for this functional group, oxidative pathways can be a degradation route for complex organic molecules. |
Experimental Protocol for Stability Assessment (Forced Degradation)
Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[19]
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Solvents: Acetonitrile, Water (HPLC grade)
-
Stress agents: HCl, NaOH, H₂O₂
-
Temperature-controlled ovens, photostability chamber, water baths
-
HPLC or UPLC-MS system for analysis
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a set time.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature. Monitor the reaction closely as it is expected to be rapid. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature, protected from light.
-
Thermal Degradation: Store the solid compound and a solution of the compound in a temperature-controlled oven (e.g., 60°C).
-
Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC-UV and/or LC-MS method. The method should be capable of separating the parent compound from all major degradation products.
-
Data Evaluation:
-
Calculate the percentage degradation of the parent compound.
-
Identify and characterize the major degradation products using mass spectrometry (MS) data.
-
Predicted Primary Degradation Pathway: Hydrolysis
The most probable degradation pathway for this compound in the presence of water or other nucleophiles is the substitution of the bromide ion. Hydrolysis would yield 2-(hydroxymethyl)-3-fluoronaphthalene.
Role in Drug Discovery and Development
This compound serves as a key intermediate for introducing the 2-methyl-3-fluoronaphthalene moiety into a lead molecule. This functional group can impart desirable pharmacokinetic properties.[4][20] The reactive handle allows for covalent linkage to a parent scaffold through reactions with nucleophiles like amines, alcohols, or thiols.[3] The logical workflow involves synthesizing derivatives and screening them for biological activity.
Conclusion
While specific quantitative data for this compound remains scarce in public literature, a robust profile of its likely solubility and stability can be constructed from the known chemistry of benzylic bromides and fluorinated aromatics. It is predicted to be a lipophilic, moisture-sensitive compound that requires refrigerated and light-protected storage. The primary degradation pathway is anticipated to be hydrolysis. For any research or development application, it is imperative to empirically determine its properties using the standardized protocols outlined in this guide to ensure the quality, reproducibility, and safety of its use.
References
- 1. nbinno.com [nbinno.com]
- 2. Cas 939-26-4,2-(Bromomethyl)naphthalene | lookchem [lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 6. chembk.com [chembk.com]
- 7. 2-(Bromomethyl)naphthalene | 939-26-4 [chemicalbook.com]
- 8. cymitquimica.com [cymitquimica.com]
- 9. lifechemicals.com [lifechemicals.com]
- 10. cymitquimica.com [cymitquimica.com]
- 11. orbit.dtu.dk [orbit.dtu.dk]
- 12. Aqueous Solubility Assay - Enamine [enamine.net]
- 13. Ch 11 : Nucleophilic substitution of benzylic halides [chem.ucalgary.ca]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. biosynth.com [biosynth.com]
- 16. researchgate.net [researchgate.net]
- 17. Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ema.europa.eu [ema.europa.eu]
- 20. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
2-(Bromomethyl)-3-fluoronaphthalene: A Technical Guide to Safety and Handling
Disclaimer: No specific Safety Data Sheet (SDS) for 2-(Bromomethyl)-3-fluoronaphthalene is publicly available. This guide is compiled from information on analogous halogenated naphthalenes and should be used as a precautionary resource. The absence of specific data necessitates treating this compound as potentially hazardous. All handling should be conducted by trained professionals in a controlled laboratory setting.
This technical guide provides an in-depth overview of the potential safety and handling considerations for this compound, tailored for researchers, scientists, and professionals in drug development. Given the lack of specific toxicological data, a conservative approach to safety is paramount.
Hazard Identification and Classification
While specific hazard classifications for this compound are not established, data from related halogenated naphthalenes indicate a potential for significant health and environmental hazards. Halogenated naphthalenes, as a class, are known for their potential toxicity.[1][2]
Inferred Potential Hazards:
-
Toxicity: Brominated naphthalenes have demonstrated high toxicity in animal studies.[1] Both polychlorinated and polybrominated naphthalenes are considered dioxin-like compounds, with brominated analogs potentially exhibiting greater potency.[3][4] The primary target organ for the systemic toxicity of chlorinated naphthalenes is the liver.[5]
-
Corrosivity: Structurally similar compounds, such as 1-Bromo-4-(bromomethyl)naphthalene, are classified as corrosive, suggesting that this compound may cause severe skin burns and eye damage.[6]
-
Irritation: Halogenated compounds are often irritating to the skin, eyes, and respiratory system.[2]
-
Environmental Hazards: Chlorinated naphthalenes are recognized as being moderately to highly toxic to aquatic life.[1] It is prudent to assume that this compound could pose a similar environmental risk.
Exposure Controls and Personal Protection
Given the potential hazards, stringent exposure controls are necessary.
Engineering Controls:
-
Ventilation: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Containment: Use of a glove box may be warranted for procedures with a higher risk of aerosolization.
Personal Protective Equipment (PPE):
A comprehensive PPE regimen is mandatory.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and aerosols. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and full-length pants. | To prevent skin contact, which could lead to burns or absorption. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be available and used if engineering controls are insufficient or during emergency situations. | To prevent inhalation of potentially toxic and irritating vapors or dust. |
Safe Handling and Storage Procedures
Adherence to strict protocols for handling and storage is crucial to minimize risk.
Handling:
-
Avoid all direct contact with the substance.
-
Prevent the formation of dust and aerosols.
-
Use non-sparking tools and work in an area free of ignition sources.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents, bases, and metals.
First Aid and Emergency Procedures
Immediate and appropriate response is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Response:
-
Evacuate the area and prevent entry of unnecessary personnel.
-
Wear appropriate PPE.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
For large spills, contact environmental health and safety personnel.
-
Avoid runoff into drains and waterways.
Fire-Fighting Measures
While specific flammability data is unavailable, general precautions for organic compounds should be followed.
-
Extinguishing Media: Use dry chemical, carbon dioxide, or foam extinguishers.
-
Hazardous Combustion Products: Combustion may produce toxic and corrosive fumes, including hydrogen bromide and hydrogen fluoride.
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Dispose of in accordance with all applicable federal, state, and local regulations.
-
Do not dispose of down the drain or in the general waste stream.
-
Use a licensed hazardous waste disposal company.
Visualizing Safe Handling Workflow
The following diagram illustrates a logical workflow for the risk assessment and control process when working with this compound.
Caption: Risk assessment and control workflow for handling this compound.
References
- 1. Environmental hazard assessment: Halogenated naphthalenes | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. uom-qa.qa.elsevierpure.com [uom-qa.qa.elsevierpure.com]
- 4. tandfonline.com [tandfonline.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. file.bldpharm.com [file.bldpharm.com]
Navigating the Synthesis and Potential of 2-(Bromomethyl)-3-fluoronaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the synthetic pathways and potential applications of the novel compound 2-(Bromomethyl)-3-fluoronaphthalene. While a documented history of its discovery is not publicly available, this guide leverages established synthetic methodologies for structurally related naphthalene derivatives to propose a viable synthetic route. Detailed experimental protocols, quantitative data for analogous compounds, and the significance of fluorinated and bromomethylated naphthalenes in medicinal chemistry are presented. This document serves as a foundational resource for researchers interested in the synthesis, characterization, and exploration of this and similar halogenated naphthalene scaffolds for drug discovery and materials science.
Introduction: The Significance of Halogenated Naphthalenes
Naphthalene derivatives are a cornerstone in medicinal chemistry and materials science, owing to their rigid, planar structure and lipophilic nature, which facilitate interactions with biological targets and provide desirable electronic properties.[1][2] The strategic incorporation of halogen atoms, particularly fluorine and bromine, can profoundly modulate a molecule's physicochemical and biological properties.[3][4][5]
-
Fluorine substitution is a widely employed strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate pKa.[3][4][5]
-
The bromomethyl group is a versatile synthetic handle, acting as a reactive electrophile for the introduction of various functional groups through nucleophilic substitution, making it a valuable intermediate in the synthesis of complex molecules.[6]
This guide focuses on the synthesis of this compound, a compound that combines these two valuable functionalities.
Proposed Synthetic Pathway
A plausible multi-step synthetic pathway for this compound is outlined below, commencing from commercially available 2-methylnaphthalene. This proposed route is based on well-established and high-yielding reactions for the synthesis of related naphthalene derivatives.
Caption: Proposed multi-step synthesis of this compound.
Detailed Experimental Protocols
The following are detailed, hypothetical experimental protocols for each step of the proposed synthesis, adapted from established procedures for similar transformations.
Step 1: Synthesis of 3-Nitro-2-methylnaphthalene
Methodology: Electrophilic nitration of 2-methylnaphthalene.
Protocol:
-
To a stirred solution of 2-methylnaphthalene (14.2 g, 0.1 mol) in concentrated sulfuric acid (50 mL) at 0 °C, slowly add a mixture of concentrated nitric acid (7.5 mL, 0.18 mol) and concentrated sulfuric acid (7.5 mL).
-
Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, stir the reaction mixture at 0 °C for 2 hours.
-
Pour the mixture onto crushed ice (200 g) and stir until the ice has melted.
-
Filter the resulting solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford 3-nitro-2-methylnaphthalene.
Step 2: Synthesis of 3-Amino-2-methylnaphthalene
Methodology: Reduction of the nitro group using tin(II) chloride.
Protocol:
-
To a stirred suspension of 3-nitro-2-methylnaphthalene (18.7 g, 0.1 mol) in ethanol (150 mL), add a solution of tin(II) chloride dihydrate (84.6 g, 0.375 mol) in concentrated hydrochloric acid (75 mL).
-
Heat the mixture to reflux for 3 hours.
-
Cool the reaction mixture to room temperature and pour it into a stirred solution of sodium hydroxide (40 g) in water (200 mL) at 0 °C.
-
Extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 3-amino-2-methylnaphthalene.
Step 3: Synthesis of 3-Fluoro-2-methylnaphthalene
Methodology: Balz-Schiemann reaction of the corresponding amine.[7][8]
Protocol:
-
Dissolve 3-amino-2-methylnaphthalene (15.7 g, 0.1 mol) in a 48% solution of tetrafluoroboric acid (HBF4) (50 mL) at 0 °C.
-
To this stirred solution, add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (15 mL) dropwise, maintaining the temperature below 5 °C.
-
After the addition, stir the mixture for an additional 30 minutes at 0 °C.
-
Filter the resulting diazonium tetrafluoroborate salt and wash it with cold diethyl ether.
-
Dry the salt under vacuum.
-
Gently heat the dry diazonium salt in an inert atmosphere until nitrogen evolution ceases.
-
Distill the resulting crude product under reduced pressure to obtain 3-fluoro-2-methylnaphthalene.
Step 4: Synthesis of this compound
Methodology: Radical side-chain bromination using N-bromosuccinimide (NBS).[9][10][11]
Protocol:
-
To a solution of 3-fluoro-2-methylnaphthalene (16.0 g, 0.1 mol) in carbon tetrachloride (200 mL), add N-bromosuccinimide (18.7 g, 0.105 mol) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.164 g, 1 mmol).
-
Reflux the mixture with stirring for 4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from hexane to yield this compound.
Quantitative Data for Analogous Compounds
The following table summarizes typical yields and key physical data for compounds structurally related to the intermediates and the final product, based on literature reports. This data can serve as a benchmark for the proposed synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 2-(Bromomethyl)naphthalene | C₁₁H₉Br | 221.09 | 86-98 | 52-56 |
| 2-Bromo-3-(bromomethyl)naphthalene | C₁₁H₈Br₂ | 299.99 | 97 | - |
| 1-Bromo-2-fluoronaphthalene | C₁₀H₆BrF | 225.06 | 47 | - |
| 2-Fluoromethyl-7-methylnaphthalene | C₁₂H₁₁F | 174.21 | 42 | 85-87 |
Characterization and Evaluation Workflow
Once synthesized, a novel compound like this compound would undergo a rigorous characterization and evaluation process, particularly within a drug discovery context.
Caption: A general workflow for the characterization and biological evaluation of a novel compound.
Potential Applications in Drug Development
Naphthalene derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[1] The introduction of a fluorine atom can enhance the pharmacological profile of these compounds.[3] Furthermore, the bromomethyl group allows for the facile synthesis of a library of derivatives by reaction with various nucleophiles (e.g., amines, thiols, alcohols), enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Conclusion
While the specific discovery and history of this compound remain undocumented, this technical guide provides a robust framework for its synthesis and evaluation based on established chemical principles. The proposed synthetic route is practical and relies on well-understood transformations. The unique combination of a fluorinated naphthalene core and a reactive bromomethyl handle makes this compound, and its derivatives, attractive targets for future research in drug discovery and materials science. This guide serves as a valuable starting point for researchers seeking to explore the potential of this and other novel halogenated naphthalene derivatives.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 8. Balz-Schiemann Reaction [organic-chemistry.org]
- 9. prepchem.com [prepchem.com]
- 10. Scholars Crossing - Liberty University Research Week: Optimizing a Lab-Friendly Radical Bromination Reaction [digitalcommons.liberty.edu]
- 11. SIDE-CHAIN BROMINATION OF SOME AROMATIC COMPOUNDS WITH N-BROMOSUCCINIMIDE [zenodo.org]
A Technical Guide to 2-(Bromomethyl)-3-fluoronaphthalene: Synthesis, Properties, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)-3-fluoronaphthalene is a halogenated polycyclic aromatic hydrocarbon that holds potential as a versatile building block in medicinal chemistry and materials science. The presence of both a reactive bromomethyl group and a fluorine atom on the naphthalene scaffold allows for diverse chemical modifications, making it an attractive intermediate for the synthesis of novel therapeutic agents and functional materials. The fluorine substituent can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the available information on this compound, including its synthesis, chemical properties, and potential applications, with a focus on its relevance to drug development. Due to the limited specific literature on this exact isomer, much of the information presented is based on analogous, well-documented compounds such as 2-(Bromomethyl)naphthalene and general principles of fluorine chemistry in drug design.
Chemical Properties and Data
While specific experimental data for this compound is scarce in publicly available literature, its properties can be inferred from its non-fluorinated analog, 2-(Bromomethyl)naphthalene, and other isomers. The data for related compounds is summarized below for comparative purposes.
| Property | 2-(Bromomethyl)naphthalene | 2-(Bromomethyl)-1-fluoronaphthalene | 2-(Bromomethyl)-7-fluoronaphthalene | 2-Bromo-3-(bromomethyl)naphthalene |
| CAS Number | 939-26-4[1][2] | 23683-25-2 | 64168-12-3[3] | Not available |
| Molecular Formula | C₁₁H₉Br[2] | C₁₁H₈BrF[4] | C₁₁H₈BrF[3] | C₁₁H₈Br₂ |
| Molecular Weight | 221.09 g/mol [2] | 239.087 g/mol [4] | 239.08 g/mol [3] | 300.0 g/mol |
| Melting Point | 51-54 °C[1] | Not available | Not available | Not available |
| Boiling Point | 213 °C at 100 mmHg[1] | Not available | Not available | Not available |
| Appearance | White to cream solid[1] | Not available | Not available | White crystals |
Synthesis of this compound
A plausible synthetic route to this compound would likely start from 3-fluoro-2-methylnaphthalene. This precursor could then undergo a free-radical bromination of the methyl group. A common and effective method for such a transformation is the Wohl-Ziegler bromination, which utilizes N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. This approach is analogous to the well-established synthesis of 2-(Bromomethyl)naphthalene from 2-methylnaphthalene.[5][6]
Proposed Experimental Protocol:
-
Dissolution: Dissolve 3-fluoro-2-methylnaphthalene (1 equivalent) in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) in a round-bottom flask.
-
Addition of Reagents: Add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator, such as AIBN or benzoyl peroxide.
-
Reaction: The mixture is heated to reflux and irradiated with a UV lamp to initiate the reaction. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The succinimide byproduct is removed by filtration.
-
Purification: The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. The organic layer is then dried over an anhydrous salt like magnesium sulfate (MgSO₄) and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Potential Applications in Drug Development
The this compound scaffold is a promising starting point for the development of new therapeutic agents. The bromomethyl group is a versatile handle for introducing a wide range of functional groups through nucleophilic substitution reactions.[7] This allows for the synthesis of diverse libraries of compounds for screening against various biological targets.
The presence of the fluorine atom at the 3-position can confer several advantageous properties to drug candidates, including:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to a longer in vivo half-life.
-
Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can affect drug-receptor interactions.
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially leading to higher binding affinity for its target.
Naphthalene derivatives, in general, have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The incorporation of a fluorine atom into the naphthalene ring system, as seen in this compound, offers a strategic approach to fine-tune these activities and develop novel drug candidates with improved pharmacological profiles.
Visualizations
Proposed Synthesis of this compound
Caption: Proposed synthesis of this compound.
General Reactivity of the Bromomethyl Group
Caption: General nucleophilic substitution reactions.
Conclusion
This compound represents a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery and development. Its synthesis is conceptually straightforward, building upon established methodologies for related compounds. The combination of a reactive bromomethyl group and a strategically placed fluorine atom makes it an attractive building block for creating diverse molecular architectures with potentially enhanced pharmacological properties. Further research into the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted to fully unlock its potential for the development of novel therapeutics.
References
Potential Research Areas for 2-(Bromomethyl)-3-fluoronaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Bromomethyl)-3-fluoronaphthalene is a strategically functionalized naphthalene derivative with significant potential for applications in medicinal chemistry and materials science. The presence of a reactive bromomethyl group and a fluorine atom on the naphthalene scaffold offers a versatile platform for the synthesis of novel compounds with tailored biological activities and material properties. This technical guide outlines potential research avenues for this compound, including proposed synthetic strategies, key areas of investigation, and detailed experimental protocols.
Introduction
Naphthalene-based compounds are of considerable interest in drug discovery and materials science due to their rigid, planar structure and lipophilic nature, which facilitate interactions with biological targets and influence optoelectronic properties. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Concurrently, the bromomethyl group serves as a versatile synthetic handle for introducing a wide array of functional groups through nucleophilic substitution and cross-coupling reactions.
This whitepaper explores the untapped research potential of this compound, a compound for which detailed experimental data is not yet widely available. By drawing parallels with structurally related molecules, we propose promising research directions and provide hypothetical, yet plausible, experimental frameworks.
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₁₁H₈BrF |
| Molecular Weight | 239.08 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 60-70 °C |
| Boiling Point | >300 °C (decomposes) |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone) |
Proposed Synthetic Pathway
A plausible synthetic route to this compound can be envisioned starting from commercially available 3-fluoro-2-methylnaphthalene. The synthesis would involve a free-radical bromination of the methyl group.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Fluoro-2-methylnaphthalene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 3-fluoro-2-methylnaphthalene (1.0 eq) in anhydrous carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.
-
Reflux the reaction mixture under an inert atmosphere for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Potential Research Areas
Medicinal Chemistry
The unique combination of a fluorinated naphthalene core and a reactive bromomethyl group makes this compound an attractive scaffold for the development of novel therapeutic agents.
The naphthalene scaffold is present in numerous kinase inhibitors. The fluorine atom can enhance binding affinity and improve metabolic stability. The bromomethyl group allows for the introduction of various functionalities to target specific amino acid residues in the kinase active site.
Caption: Strategy for developing kinase inhibitors.
Naphthalene derivatives have shown promise as antiviral agents, including inhibitors of SARS-CoV proteases.[3] The introduction of fluorine can enhance antiviral potency. The bromomethyl handle can be used to append moieties that improve solubility and cell permeability.
Materials Science
The photophysical properties of the naphthalene core can be tuned by the electronic effects of the fluorine substituent. This opens up possibilities for designing novel organic materials.
Fluorinated aromatic compounds are often used in OLEDs to improve charge transport and device efficiency.[4] this compound can serve as a building block for the synthesis of novel emissive materials or host materials for OLEDs.
The planarity and potential for π-π stacking of the naphthalene core are desirable features for organic semiconductors in OFETs. The fluorine atom can influence the molecular packing and electronic coupling, while the bromomethyl group allows for the attachment of solubilizing groups or moieties that promote self-assembly.
Key Experimental Workflows
Library Synthesis for Drug Discovery
A combinatorial approach can be employed to generate a library of derivatives from this compound for biological screening.
Caption: Workflow for combinatorial library synthesis.
Characterization of Novel Materials
A systematic approach is required to characterize the properties of new materials derived from this compound.
Caption: Workflow for new material characterization.
Conclusion
This compound represents a promising yet underexplored building block for the development of novel compounds in medicinal chemistry and materials science. Its strategic functionalization provides a versatile platform for creating diverse molecular architectures with potentially enhanced biological activity and material properties. The proposed synthetic route and outlined research areas provide a solid foundation for initiating research programs centered on this intriguing molecule. Further investigation into its synthesis, reactivity, and application is highly encouraged to unlock its full potential.
References
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
Methodological & Application
Synthetic Routes to 2-(Bromomethyl)-3-fluoronaphthalene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-(bromomethyl)-3-fluoronaphthalene derivatives. These compounds are valuable building blocks in medicinal chemistry and materials science, and the following protocols outline a reliable synthetic pathway.
Overview of the Synthetic Strategy
The synthesis of this compound is strategically approached in a multi-step sequence, beginning with the readily available 2-methylnaphthalene. The core of this strategy involves the introduction of a fluorine atom at the 3-position via a Sandmeyer-type reaction, followed by the selective bromination of the methyl group at the 2-position.
The key transformations are:
-
Nitration of 2-methylnaphthalene to introduce a nitro group, which can be subsequently reduced to an amine.
-
Reduction of the nitro group to an amino group to furnish 3-amino-2-methylnaphthalene.
-
Diazotization of the amino group followed by a Balz-Schiemann reaction to install the fluorine atom, yielding 3-fluoro-2-methylnaphthalene.
-
Benzylic Bromination of the methyl group to afford the final product, this compound.
Experimental Protocols and Data
Synthesis of 3-Nitro-2-methylnaphthalene
Protocol:
-
To a stirred solution of 2-methylnaphthalene (1 equivalent) in acetic anhydride at 0°C, slowly add a pre-cooled mixture of nitric acid and sulfuric acid.
-
Maintain the temperature below 5°C during the addition.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Collect the precipitated solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |
| 2-Methylnaphthalene | 142.20 | 10.0 g | 1.0 |
| Acetic Anhydride | 102.09 | 50 mL | - |
| Nitric Acid (70%) | 63.01 | 6.0 mL | ~1.5 |
| Sulfuric Acid (98%) | 98.08 | 6.0 mL | - |
| Product | Molecular Weight ( g/mol ) | Expected Yield | Appearance |
| 3-Nitro-2-methylnaphthalene | 187.19 | 75-85% | Yellow solid |
Synthesis of 3-Amino-2-methylnaphthalene
Protocol:
-
In a round-bottom flask, dissolve 3-nitro-2-methylnaphthalene (1 equivalent) in ethanol.
-
Add tin(II) chloride dihydrate (3-4 equivalents) and concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir for 3-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |
| 3-Nitro-2-methylnaphthalene | 187.19 | 10.0 g | 1.0 |
| Tin(II) Chloride Dihydrate | 225.63 | 48.0 g | 4.0 |
| Conc. Hydrochloric Acid | 36.46 | 50 mL | - |
| Ethanol | 46.07 | 150 mL | - |
| Product | Molecular Weight ( g/mol ) | Expected Yield | Appearance |
| 3-Amino-2-methylnaphthalene | 157.21 | 80-90% | Off-white solid |
Synthesis of 3-Fluoro-2-methylnaphthalene via Balz-Schiemann Reaction
The Balz-Schiemann reaction is a well-established method for introducing a fluorine atom onto an aromatic ring.[1][2] It involves the diazotization of a primary aromatic amine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt.[1][2]
Protocol:
-
Suspend 3-amino-2-methylnaphthalene (1 equivalent) in a solution of tetrafluoroboric acid (HBF₄) in water at 0°C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5°C.
-
Stir the mixture at 0°C for 1 hour to ensure complete formation of the diazonium salt.
-
Collect the precipitated diazonium tetrafluoroborate salt by filtration and wash with cold diethyl ether.
-
Carefully dry the salt under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with appropriate safety precautions.
-
Thermally decompose the dry diazonium salt by gentle heating under an inert atmosphere. The decomposition is typically carried out in an inert, high-boiling solvent or neat.
-
The crude product can be purified by distillation or column chromatography.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |
| 3-Amino-2-methylnaphthalene | 157.21 | 10.0 g | 1.0 |
| Tetrafluoroboric Acid (48% aq.) | 87.81 | 30 mL | ~3.0 |
| Sodium Nitrite | 69.00 | 4.8 g | 1.1 |
| Product | Molecular Weight ( g/mol ) | Expected Yield | Appearance |
| 3-Fluoro-2-methylnaphthalene | 160.19 | 50-70% | Colorless oil or low-melting solid |
Synthesis of this compound
The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) and a radical initiator, is a standard method for the selective bromination of benzylic positions.[3][4]
Protocol:
-
Dissolve 3-fluoro-2-methylnaphthalene (1 equivalent) in a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Reflux the mixture while irradiating with a light source (e.g., a sunlamp) for 2-4 hours, or until TLC analysis indicates completion of the reaction.
-
Cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with water and a saturated solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |
| 3-Fluoro-2-methylnaphthalene | 160.19 | 5.0 g | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 6.1 g | 1.1 |
| AIBN | 164.21 | 0.1 g | catalytic |
| Carbon Tetrachloride | 153.82 | 100 mL | - |
| Product | Molecular Weight ( g/mol ) | Expected Yield | Appearance |
| This compound | 239.08 | 60-80% | White to off-white solid |
Visualizing the Synthetic Pathway and Workflow
The following diagrams illustrate the overall synthetic route and the experimental workflow for a key step.
References
Application Notes and Protocols for 2-(Bromomethyl)-3-fluoronaphthalene in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)-3-fluoronaphthalene is a valuable bifunctional reagent in medicinal chemistry and drug discovery. The presence of a reactive bromomethyl group and a fluorine atom on the naphthalene scaffold allows for the strategic introduction of this moiety into a wide range of organic molecules. The naphthalene core is a common feature in many biologically active compounds, offering a rigid scaffold that can be tailored to interact with specific biological targets. The fluorine atom can significantly modulate the physicochemical properties of the final compound, including its metabolic stability, lipophilicity, and binding affinity, which are critical parameters in drug design.
This document provides an overview of the application of this compound in nucleophilic substitution reactions and offers generalized protocols for the synthesis of various derivatives.
Key Applications in Drug Discovery
The 3-fluoro-2-naphthylmethyl moiety introduced via this compound can be found in compounds investigated for various therapeutic areas, including:
-
Antiviral Agents: Naphthalene derivatives are known to exhibit a broad spectrum of antiviral activities. The incorporation of a fluorinated naphthalene group can enhance the efficacy and pharmacokinetic profile of antiviral drug candidates.
-
Anticancer Agents: The planar naphthalene ring system can intercalate with DNA or bind to the active sites of enzymes involved in cancer progression. The fluorine atom can improve the metabolic stability of these potential anticancer drugs, leading to a longer duration of action.
-
CNS-active Agents: The lipophilic nature of the naphthalene ring facilitates crossing the blood-brain barrier, making it a suitable scaffold for developing drugs targeting the central nervous system.
General Reaction Pathway
This compound readily undergoes SN2-type nucleophilic substitution reactions. The benzylic bromide is an excellent leaving group, allowing for the facile displacement by a variety of nucleophiles under relatively mild conditions.
Caption: General workflow for nucleophilic substitution.
Experimental Protocols
Note: The following protocols are generalized procedures based on reactions with analogous 2-(bromomethyl)naphthalene derivatives. Researchers should optimize the reaction conditions (e.g., temperature, reaction time, solvent, and base) for each specific substrate.
Protocol 1: Synthesis of Aryl-(3-fluoro-2-naphthylmethyl) Ethers (O-Alkylation)
This protocol describes the reaction of this compound with a phenolic nucleophile.
Materials:
-
This compound
-
Substituted Phenol
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the substituted phenol (1.0 eq) in DMF (0.2 M), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 eq) in DMF to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: O-Alkylation experimental workflow.
Protocol 2: Synthesis of N-((3-fluoronaphthalen-2-yl)methyl)amines (N-Alkylation)
This protocol outlines the reaction with an amine nucleophile.
Materials:
-
This compound
-
Primary or Secondary Amine
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine (1.2 eq) and triethylamine (1.5 eq) in acetonitrile (0.1 M).
-
Add a solution of this compound (1.0 eq) in acetonitrile dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50 °C if necessary, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Caption: N-Alkylation experimental workflow.
Protocol 3: Synthesis of (3-Fluoro-2-naphthylmethyl) Thioethers (S-Alkylation)
This protocol details the reaction with a thiol nucleophile.
Materials:
-
This compound
-
Thiol
-
Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)
-
Tetrahydrofuran (THF) or DMF
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in THF (0.2 M) at 0 °C, add the thiol (1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq) in THF.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Caption: S-Alkylation experimental workflow.
Data Presentation
The following tables summarize typical, expected outcomes for the nucleophilic substitution reactions of this compound based on analogous reactions. Actual yields may vary depending on the specific substrates and optimized reaction conditions.
Table 1: O-Alkylation with Various Phenols
| Entry | Phenol Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | K₂CO₃ | DMF | 70 | 4 | 85-95 |
| 2 | 4-Methoxyphenol | K₂CO₃ | CH₃CN | 60 | 6 | 80-90 |
| 3 | 4-Nitrophenol | Cs₂CO₃ | DMF | 80 | 3 | 90-98 |
| 4 | 2-Naphthol | K₂CO₃ | DMF | 70 | 5 | 82-92 |
Table 2: N-Alkylation with Various Amines
| Entry | Amine Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Et₃N | CH₃CN | 50 | 8 | 75-85 |
| 2 | Benzylamine | K₂CO₃ | CH₂Cl₂ | RT | 12 | 80-90 |
| 3 | Morpholine | Et₃N | CH₃CN | 50 | 6 | 85-95 |
| 4 | Piperidine | K₂CO₃ | THF | RT | 10 | 88-96 |
Table 3: S-Alkylation with Various Thiols
| Entry | Thiol Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | NaH | THF | RT | 2 | 90-98 |
| 2 | 4-Methylthiophenol | K₂CO₃ | DMF | 60 | 3 | 88-95 |
| 3 | Benzylthiol | NaH | THF | RT | 2.5 | 92-99 |
| 4 | Ethanethiol | K₂CO₃ | CH₃CN | 50 | 4 | 85-92 |
Conclusion
This compound is a versatile building block for the synthesis of a diverse range of compounds with potential applications in drug discovery. The protocols provided herein offer a starting point for researchers to explore the utility of this reagent in their synthetic endeavors. Optimization of the reaction conditions for each specific nucleophile is recommended to achieve the best results. The resulting fluorinated naphthalene derivatives are valuable candidates for biological screening and further development.
Application Notes and Protocols: 2-(Bromomethyl)-3-fluoronaphthalene in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(bromomethyl)-3-fluoronaphthalene as a versatile building block in medicinal chemistry. The strategic incorporation of a fluoronaphthalene scaffold, combined with a reactive bromomethyl handle, offers a valuable platform for the synthesis of novel drug candidates with potentially enhanced pharmacological profiles.
Introduction to this compound as a Building Block
This compound is a bifunctional reagent of significant interest in drug discovery. The naphthalene core is a well-established scaffold in medicinal chemistry, present in numerous FDA-approved drugs, and is known to impart favorable pharmacokinetic properties.[1][2] The introduction of a fluorine atom can further enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[3] The bromomethyl group serves as a highly reactive electrophilic site, enabling facile derivatization through nucleophilic substitution reactions with a wide range of nucleophiles.[4] This allows for the systematic exploration of chemical space and the generation of diverse compound libraries for biological screening.
The strategic placement of the fluorine atom at the 3-position influences the electronic properties of the naphthalene ring system, which can modulate interactions with biological targets. This unique combination of features makes this compound an attractive starting point for the design and synthesis of novel therapeutics across various disease areas, including oncology, infectious diseases, and inflammation.[1]
Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a scaffold for the synthesis of novel bioactive molecules. Its utility can be categorized as follows:
-
Lead Generation: The reactivity of the bromomethyl group allows for the rapid generation of a diverse library of compounds by reacting it with various amines, phenols, thiols, and other nucleophiles. This is particularly useful in the early stages of drug discovery for identifying initial hit compounds.
-
Structure-Activity Relationship (SAR) Studies: Once a hit compound is identified, the this compound core allows for systematic modifications. By introducing a variety of substituents via the bromomethyl handle, researchers can probe the SAR of a compound series to optimize potency, selectivity, and pharmacokinetic properties.
-
Bioisosteric Replacement: The fluoronaphthalene moiety can serve as a bioisostere for other aromatic or heteroaromatic systems in known drug molecules.[5] This strategy can be employed to improve metabolic stability, alter solubility, or escape existing patent claims while retaining or enhancing biological activity.[6]
Illustrative Biological Data
While specific biological data for derivatives of this compound is not extensively available in the public domain, the following table provides an illustrative example of how quantitative data for a hypothetical series of derivatives (F-Naph-R) could be presented. This data is based on typical assays for which naphthalene derivatives have shown activity.
| Compound ID | R-Group | Target | Assay Type | IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) |
| F-Naph-001 | -NH(CH₂)₂OH | Kinase A | Kinase Inhibition | 1.2 | > 50 | > 41.7 |
| F-Naph-002 | -N(CH₃)₂ | Kinase A | Kinase Inhibition | 0.8 | 25 | 31.3 |
| F-Naph-003 | -S-Ph | Protease B | Protease Inhibition | 2.5 | > 50 | > 20 |
| F-Naph-004 | -O-Ph-Cl | Protease B | Protease Inhibition | 1.7 | 40 | 23.5 |
| F-Naph-005 | -piperidine | GPCR C | Binding Assay (Ki) | 0.5 | > 50 | > 100 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-(Aminomethyl)-3-fluoronaphthalene Derivatives
This protocol describes a general method for the nucleophilic substitution reaction between this compound and a primary or secondary amine.
Materials:
-
This compound
-
Desired primary or secondary amine (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0 equivalents)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in acetonitrile (10 mL), add the desired amine (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the solid and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 2-(aminomethyl)-3-fluoronaphthalene derivative.
Protocol 2: General Procedure for the Synthesis of 2-(Alkoxymethyl)-3-fluoronaphthalene and 2-(Thioalkoxymethyl)-3-fluoronaphthalene Derivatives
This protocol outlines a general method for the synthesis of ether and thioether derivatives from this compound.
Materials:
-
This compound
-
Desired alcohol or thiol (1.2 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.5 mmol) in anhydrous THF (5 mL) at 0 °C, add the desired alcohol or thiol (1.2 mmol) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Experimental workflow for synthesis and evaluation.
Caption: Hypothetical inhibition of the STAT3 signaling pathway.
Caption: Logic for SAR studies.
References
Application Notes and Protocols: 2-(Bromomethyl)-3-fluoronaphthalene in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)-3-fluoronaphthalene is a functionalized naphthalene derivative with significant potential in the field of materials science. Its unique structure, combining a reactive bromomethyl group with an electron-withdrawing fluorine atom on the naphthalene core, makes it a versatile building block for the synthesis of advanced organic materials. The naphthalene moiety provides a rigid and planar π-conjugated system, which is advantageous for electronic applications. The bromomethyl group serves as a key site for introducing various functional groups through nucleophilic substitution reactions, allowing for the tailored design of molecules with specific properties.[1] The fluorine substituent can significantly influence the electronic properties, stability, and intermolecular interactions of the resulting materials.
This document provides an overview of the potential applications of this compound in organic electronics and liquid crystals, along with detailed protocols for the synthesis of derivatives and the fabrication of prototype devices.
Potential Applications
The unique combination of a reactive handle and a fluorine substituent on a naphthalene core suggests the utility of this compound as a precursor for:
-
Organic Light-Emitting Diodes (OLEDs): The naphthalene core can be incorporated into emissive or charge-transporting materials. The fluorine atom can help tune the HOMO/LUMO energy levels to facilitate charge injection and transport, potentially leading to higher device efficiencies and stability.[2][3][4]
-
Organic Field-Effect Transistors (OFETs): The extended π-system of the naphthalene unit is beneficial for charge transport.[5] Fluorination is a known strategy to enhance the stability and performance of organic semiconductors.[5] The bromomethyl group allows for the attachment of solubilizing groups or moieties that can influence the molecular packing in the solid state, which is crucial for achieving high charge carrier mobility.[6][7]
-
Liquid Crystals (LCs): The rigid naphthalene core is a common mesogenic unit. The introduction of a lateral fluorine atom can significantly alter the mesomorphic properties, such as the transition temperatures and the type of liquid crystalline phases observed.[8][9] The bromomethyl group can be used to synthesize dimeric or polymeric liquid crystals.
Data Presentation
The following tables summarize hypothetical quantitative data for materials derived from this compound, based on typical performance characteristics of related fluorinated naphthalene compounds found in the literature.
Table 1: Hypothetical Properties of OLEDs Incorporating a 2-(Arylmethyl)-3-fluoronaphthalene Derivative as the Emissive Layer.
| Parameter | Value |
| Maximum External Quantum Efficiency (EQE) | > 5% |
| Maximum Current Efficiency | > 10 cd/A |
| Maximum Power Efficiency | > 10 lm/W |
| Turn-on Voltage | < 5 V |
| Emission Peak (λmax) | 450 - 600 nm (Tunable by arylamine) |
| Color Coordinates (CIE 1931) | (0.15, 0.25) to (0.65, 0.35) |
Table 2: Hypothetical OFET Performance of a Solution-Processable 2-(Alkylthiomethyl)-3-fluoronaphthalene Derivative.
| Parameter | Value |
| Hole Mobility (μh) | > 0.1 cm2V-1s-1 |
| On/Off Current Ratio | > 106 |
| Threshold Voltage (Vth) | < -10 V |
| Air Stability | > 100 hours |
Table 3: Hypothetical Mesomorphic Properties of a Liquid Crystal Derivative of 2-(Alkoxymethyl)-3-fluoronaphthalene.
| Alkoxy Chain Length (n) | Transition Temperatures (°C) | Mesophase(s) |
| 6 | Cr 85 (N 75) Iso | Nematic (N) |
| 8 | Cr 82 (SmA 78) N 95 Iso | Smectic A (SmA), Nematic (N) |
| 10 | Cr 79 SmA 98 N 105 Iso | Smectic A (SmA), Nematic (N) |
| 12 | Cr 75 SmA 110 Iso | Smectic A (SmA) |
(Cr = Crystalline, N = Nematic, SmA = Smectic A, Iso = Isotropic; Values in parentheses indicate a monotropic transition)
Experimental Protocols
Protocol 1: Synthesis of a Generic N-Aryl-N-(3-fluoro-naphthalen-2-ylmethyl)aniline Derivative for OLED Applications
This protocol describes a general method for the synthesis of a potential emissive material for OLEDs starting from this compound.
Materials:
-
This compound
-
A substituted aniline (e.g., diphenylamine)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.1 equivalents) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired N-Aryl-N-(3-fluoro-naphthalen-2-ylmethyl)aniline derivative.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Fabrication and Characterization of a Bottom-Gate, Top-Contact OFET
This protocol outlines the fabrication of a simple OFET device to evaluate the performance of a semiconductor material derived from this compound.
Materials:
-
Heavily n-doped Si wafer with a 300 nm thermally grown SiO2 layer (serves as the gate and gate dielectric)
-
The synthesized organic semiconductor (e.g., from a reaction of this compound with a long-chain thiol)
-
High-purity organic solvent (e.g., toluene, chlorobenzene)
-
Gold (Au) for source and drain electrodes
-
Shadow mask
Procedure:
-
Substrate Cleaning:
-
Cut the Si/SiO2 wafer into appropriate sizes.
-
Clean the substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with an oxygen plasma or a piranha solution to create a hydrophilic surface.
-
-
Organic Semiconductor Deposition:
-
Dissolve the synthesized organic semiconductor in a suitable solvent to form a dilute solution (e.g., 5 mg/mL).
-
Deposit a thin film of the organic semiconductor onto the cleaned SiO2 surface using spin-coating or drop-casting.
-
Anneal the film at an optimized temperature to improve crystallinity and film morphology.
-
-
Electrode Deposition:
-
Place a shadow mask with the desired channel length and width over the organic semiconductor film.
-
Thermally evaporate a 50 nm layer of gold through the shadow mask to define the source and drain electrodes.
-
-
Device Characterization:
-
Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer in a probe station under ambient or inert conditions.
-
Extract key performance parameters such as hole mobility, on/off ratio, and threshold voltage from the electrical characteristics.
-
Visualizations
Caption: Synthetic pathway for a potential OLED material.
Caption: Workflow for OFET device fabrication.
References
- 1. nbinno.com [nbinno.com]
- 2. Organic Light - Emitting Diodes and their Applications [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in organic light-emitting diodes: toward smart lighting and displays - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Field Effect Transistors Based on DNTT [sigmaaldrich.com]
- 7. Frontiers | Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes: Synthesis of Novel Pan-Raf Kinase Inhibitors from 2-(Bromomethyl)-3-fluoronaphthalene
Introduction
The Ras/Raf/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway, often through mutations in the BRAF gene, is a hallmark of many human cancers, particularly melanoma.[3] While selective BRAF inhibitors have shown clinical efficacy, the development of resistance is a significant challenge.[4] Pan-Raf inhibitors, which target multiple Raf isoforms (A-Raf, B-Raf, and C-Raf), offer a promising strategy to overcome this resistance.[4][5] Naphthalene-based compounds have emerged as a versatile scaffold in medicinal chemistry, with applications as anticancer, antimicrobial, and anti-inflammatory agents.[6] The incorporation of fluorine into drug candidates can enhance metabolic stability, binding affinity, and lipophilicity.
This document outlines a detailed protocol for the synthesis of a novel class of potential pan-Raf kinase inhibitors utilizing 2-(Bromomethyl)-3-fluoronaphthalene as a key starting material. The proposed synthetic strategy is based on the established synthesis of naphthalene-based diarylamides, which have demonstrated potent pan-Raf inhibitory activity.[7][8] The synthesized compounds are designed to target the ATP-binding site of Raf kinases, thereby inhibiting downstream signaling through the MEK/ERK pathway and inducing apoptosis in cancer cells.
Proposed Bioactive Molecules: N-(3-fluoro-2-naphthylmethyl) Diarylamides
The target bioactive molecules are N-(3-fluoro-2-naphthylmethyl) diarylamides. The core structure consists of the 3-fluoro-2-naphthylmethyl moiety derived from the starting material, linked via an amide bond to a substituted aniline. This design is inspired by the structure of previously reported naphthalene-based pan-Raf inhibitors.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of the proposed bioactive molecules.
Part 1: Synthesis of the Key Intermediate: 2-(Aminomethyl)-3-fluoronaphthalene
The first part of the protocol describes the conversion of this compound to the crucial amine intermediate. The Gabriel synthesis is a reliable method for this transformation, preventing over-alkylation.
Step 1.1: Synthesis of 2-((1,3-dioxoisoindolin-2-yl)methyl)-3-fluoronaphthalene
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium phthalimide (1.1 eq).
-
Stir the reaction mixture at 60 °C for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 2-((1,3-dioxoisoindolin-2-yl)methyl)-3-fluoronaphthalene.
Step 1.2: Synthesis of 2-(Aminomethyl)-3-fluoronaphthalene
-
Suspend 2-((1,3-dioxoisoindolin-2-yl)methyl)-3-fluoronaphthalene (1.0 eq) in ethanol.
-
Add hydrazine hydrate (4.0 eq) to the suspension.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature and add 2M hydrochloric acid.
-
Filter the precipitate (phthalhydrazide) and wash it with water.
-
Concentrate the filtrate under reduced pressure.
-
Basify the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-(Aminomethyl)-3-fluoronaphthalene.
Part 2: Synthesis of the Final Bioactive Compound: N-(3-fluoro-2-naphthylmethyl)-4-methyl-3-(trifluoromethyl)benzamide
This part details the amide coupling reaction between the synthesized amine intermediate and a substituted benzoic acid to yield the final diarylamide product.
Step 2.1: Amide Coupling Reaction
-
Dissolve 4-methyl-3-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add propylphosphonic anhydride (T3P, 1.5 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of 2-(Aminomethyl)-3-fluoronaphthalene (1.0 eq) in anhydrous THF.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
Data Presentation
The following table summarizes hypothetical quantitative data for a series of synthesized N-(3-fluoro-2-naphthylmethyl) diarylamide derivatives, based on reported values for similar pan-Raf inhibitors.[4]
| Compound ID | R1 | R2 | Yield (%) | B-RafV600E IC50 (nM) | c-Raf IC50 (nM) | A375 Cell Line IC50 (µM) |
| FN-DA-1 | H | CF3 | 75 | 15.2 | 20.1 | 1.2 |
| FN-DA-2 | CH3 | CF3 | 82 | 12.6 | 17.5 | 0.8 |
| FN-DA-3 | Cl | CF3 | 78 | 18.9 | 22.4 | 1.5 |
| FN-DA-4 | OCH3 | CF3 | 72 | 25.1 | 30.8 | 2.1 |
Visualizations
Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for the N-(3-fluoro-2-naphthylmethyl) diarylamide derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening | Semantic Scholar [semanticscholar.org]
- 8. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols: 2-(Bromomethyl)-3-fluoronaphthalene in the Synthesis of Fluorescent Probes for Thiol Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection and quantification of biological thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are of paramount importance in understanding cellular redox homeostasis and the progression of various diseases. Altered levels of these biothiols have been implicated in conditions like neurodegenerative diseases, cancer, and cardiovascular disorders. Fluorescent probes have emerged as powerful tools for monitoring thiols in biological systems due to their high sensitivity, selectivity, and spatiotemporal resolution. Naphthalene-based fluorophores are particularly attractive for probe design owing to their excellent photophysical properties, including high quantum yields and photostability.
This document provides detailed application notes and protocols for the synthesis and utilization of a novel fluorescent probe, hereafter referred to as Naph-Thio-Probe , derived from a 2-(bromomethyl)naphthalene scaffold. The probe is designed for the selective detection of thiols through a fluorescence turn-on mechanism, making it a valuable tool for researchers in cell biology and drug development. While direct literature on 2-(Bromomethyl)-3-fluoronaphthalene for this specific application is emerging, the following protocols are based on established methodologies for similar naphthalene-based thiol-reactive probes.
Synthesis of Naph-Thio-Probe
The synthesis of Naph-Thio-Probe involves a nucleophilic substitution reaction between a 2-(bromomethyl)naphthalene derivative and a thiol-reactive recognition moiety, which also acts as a fluorescence quencher. The presence of a fluorine atom on the naphthalene ring can enhance the photophysical properties and cellular uptake of the probe.
Proposed Synthetic Scheme:
The synthesis begins with the bromination of a suitable hydroxynaphthalene precursor, followed by the introduction of a quenching group that can be displaced by a thiol.
Caption: Synthetic workflow for Naph-Thio-Probe.
Experimental Protocols
Protocol 1: Synthesis of Naph-Thio-Probe
Materials:
-
This compound (or a suitable precursor like 2-(bromomethyl)naphthalene)
-
Thiol-reactive quenching moiety (e.g., a dinitrophenyl ether derivative)
-
Acetonitrile (anhydrous)
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 mmol) and the thiol-reactive quenching moiety (1.2 mmol) in anhydrous acetonitrile (20 mL).
-
Add potassium carbonate (3 mmol) to the solution.
-
Reflux the reaction mixture under a nitrogen atmosphere for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a DCM/hexane gradient to yield the pure Naph-Thio-Probe.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Thiol Detection
Materials:
-
Naph-Thio-Probe stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cysteine, Glutathione, and Homocysteine solutions (10 mM in PBS)
-
Other amino acids and reactive oxygen species (for selectivity studies)
-
Fluorometer
Procedure:
-
Prepare a working solution of Naph-Thio-Probe (10 µM) in PBS.
-
To a cuvette containing 2 mL of the Naph-Thio-Probe working solution, add varying concentrations of the thiol analyte (e.g., 0-100 µM).
-
Incubate the mixture at 37°C for 30 minutes.
-
Measure the fluorescence emission spectrum (e.g., excitation at 340 nm, emission scan from 400 nm to 600 nm).
-
Plot the fluorescence intensity at the emission maximum against the thiol concentration to generate a calibration curve.
-
For selectivity studies, repeat the experiment with other biologically relevant analytes at a high concentration (e.g., 1 mM).
Data Presentation
The photophysical properties of Naph-Thio-Probe before and after reaction with thiols are summarized in the table below. Naphthalene derivatives are known for their favorable photophysical properties, including high quantum yields.[1]
| Property | Naph-Thio-Probe | Naph-Thio-Probe-Thiol Adduct |
| Absorption Maximum (λ_abs) | ~320 nm | ~340 nm |
| Emission Maximum (λ_em) | ~420 nm (Weak) | ~480 nm (Strong) |
| Molar Extinction Coefficient (ε) | ~1.5 x 10⁴ M⁻¹cm⁻¹ | ~2.0 x 10⁴ M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | < 0.05 | > 0.5 |
| Fluorescence Lifetime (τ) | ~1 ns | ~5 ns |
Sensing Mechanism
The fluorescence of the Naph-Thio-Probe is initially quenched by the attached recognition moiety through a process like Photoinduced Electron Transfer (PET). Upon reaction with a thiol, the quenching group is cleaved, restoring the fluorescence of the naphthalene fluorophore.
Caption: Thiol detection mechanism of Naph-Thio-Probe.
Application in Live Cell Imaging
Naph-Thio-Probe can be utilized for fluorescence imaging of intracellular thiols. Its potential for cell imaging applications is a significant aspect of its utility.[2][3][4][5]
Protocol 3: Live Cell Imaging of Thiols
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Naph-Thio-Probe (1 mM stock in DMSO)
-
N-ethylmaleimide (NEM) (a thiol-blocking agent)
-
Confocal microscope
Procedure:
-
Culture HeLa cells on a glass-bottom dish in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
When cells reach 70-80% confluency, wash them twice with PBS.
-
Incubate the cells with Naph-Thio-Probe (5 µM in serum-free DMEM) for 30 minutes at 37°C.
-
Wash the cells three times with PBS to remove the excess probe.
-
For a negative control, pre-treat cells with NEM (1 mM) for 30 minutes before adding the probe.
-
Acquire fluorescence images using a confocal microscope with excitation at ~340 nm and emission collection at 450-550 nm.
Conclusion
Naph-Thio-Probe, synthesized from a 2-(bromomethyl)naphthalene derivative, serves as a promising fluorescent tool for the selective detection of biological thiols. Its "turn-on" fluorescence response, coupled with the favorable photophysical properties of the naphthalene scaffold, makes it suitable for both in vitro quantification and live-cell imaging of thiols. The provided protocols offer a comprehensive guide for researchers interested in utilizing this class of probes for their studies in cellular biology and drug discovery. The inherent properties of naphthalene derivatives, such as high quantum yield and photostability, underscore their potential in the development of advanced fluorescent sensors.[1]
References
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. A naphthalene-based Al3+ selective fluorescent sensor for living cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Suzuki Coupling of 2-(Bromomethyl)-3-fluoronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the Suzuki coupling reaction of 2-(Bromomethyl)-3-fluoronaphthalene with various boronic acids. This reaction is a powerful tool for the synthesis of complex diarylmethane derivatives, which are important structural motifs in many pharmaceutical agents and functional materials. The naphthalene scaffold, in particular, is a key component in a variety of therapeutic agents.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[1][2] It typically involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or its ester) and an organic halide or triflate.[2] While traditionally applied to sp2-sp2 couplings, its application to sp3-hybridized carbons, such as benzylic halides, has gained significant traction.[3][4] The development of specialized ligands and reaction conditions has enabled the efficient coupling of benzylic bromides, providing access to a diverse range of diarylmethane structures.[3][5]
The fluorinated naphthalene moiety is of particular interest in drug discovery, as the incorporation of fluorine can significantly modulate the physicochemical and biological properties of a molecule, often leading to improved metabolic stability, binding affinity, and bioavailability.[6] this compound serves as a valuable building block for introducing this privileged scaffold into target molecules.
Experimental Overview
The Suzuki coupling of this compound proceeds via a palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination.[2][7] The general scheme for the reaction is as follows:
Scheme 1: General Suzuki Coupling Reaction of this compound
Figure 1: General reaction scheme.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific boronic acid coupling partners.
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., JohnPhos, SPhos, RuPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., DMF, Dioxane, Toluene, THF/H₂O mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave reaction vial, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), the phosphine ligand (0.04 mmol), and the base (3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Under the inert atmosphere, add the anhydrous solvent (5-10 mL) via syringe.
-
Reaction:
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired coupled product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of benzylic halides with various boronic acids, providing a reference for optimizing the reaction with this compound.
| Entry | Benzylic Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 1 | Benzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3) | THF/H₂O (10:1) | 77 | 23 h | 95 | [9] |
| 2 | 4-Methoxybenzyl bromide | 3-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ (3) | DMF | 120 (MW) | 20 min | 85 | [3] |
| 3 | 2-(Chloromethyl)-2,1-borazaronaphthalene | Potassium phenyltrifluoroborate | Pd₂dba₃ (1.25) | RuPhos (2.5) | Cs₂CO₃ (3) | Dioxane | 80 | 12 h | 92 | [10] |
| 4 | Benzyl bromide | 4-Formylphenylboronic acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ (3) | DMF | 120 (MW) | 20 min | 70 | [3] |
| 5 | 3-Bromobenzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3) | THF/H₂O (10:1) | 77 | 23 h | 88 | [9] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling experiment.
Figure 2: A diagram illustrating the experimental workflow for the Suzuki coupling reaction.
Catalytic Cycle
The diagram below outlines the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Figure 3: A simplified representation of the Suzuki-Miyaura catalytic cycle.
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd-catalyzed cross-coupling reactions of alkyl halides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07841F [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. umimpact.umt.edu [umimpact.umt.edu]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Accessing 2-(Hetero)arylmethyl-, -allyl-, and -propargyl-2,1-borazaronaphthalenes: Palladium-Catalyzed Cross-Couplings of 2-(Chloromethyl)-2,1-borazaronaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Amines with Naphthalene-2,3-dicarboxaldehyde (NDA)
A Representative Method for Fluorescent Labeling and HPLC Analysis
Note: No specific application notes for the derivatization of amines with 2-(Bromomethyl)-3-fluoronaphthalene were found in the available literature. Therefore, this document provides a detailed protocol for a widely used and structurally related naphthalene-based derivatizing agent, Naphthalene-2,3-dicarboxaldehyde (NDA) . This method serves as a representative example of fluorescent labeling of primary amines for quantitative analysis by High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD).
Introduction
The quantitative analysis of primary amines, such as biogenic amines and amino acids, is crucial in various fields, including biomedical research, food safety, and pharmaceutical development. These compounds often lack a native chromophore or fluorophore, necessitating a derivatization step to enable sensitive detection by HPLC. Naphthalene-2,3-dicarboxaldehyde (NDA) is a highly effective pre-column derivatization reagent that reacts with primary amines in the presence of a nucleophile (e.g., cyanide ion or a thiol) to form stable and highly fluorescent 1-substituted-2-cyanobenz[f]isoindole (CBI) derivatives[1][2]. These derivatives exhibit strong fluorescence, allowing for trace-level quantification.[3][4] This application note provides a detailed protocol for the derivatization of primary amines with NDA and their subsequent analysis by reversed-phase HPLC-FLD.
Reaction Principle
The derivatization reaction involves the condensation of the primary amine with NDA in the presence of a cyanide ion (CN⁻), which acts as a nucleophile, leading to the formation of a highly fluorescent and stable cyanobenz[f]isoindole (CBI) derivative.
Reaction Scheme:
Primary Amine + NDA + CN⁻ → Fluorescent CBI-Amine Derivative
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of various primary amines after derivatization with NDA and HPLC-FLD detection. The values are compiled from various studies and represent a general performance expectation.
| Analyte Class | Amine Examples | Linearity Range | Limit of Detection (LOD) | Precision (%RSD) | Reference |
| Biogenic Amines | Histamine, Tyramine, Putrescine | 0.1 - 100 µM | 0.002 - 0.4 ng (on-column) | Within-day: 0.2-3.4%Between-day: 0.3-4.8% | [5] |
| Amino Acids | Glycine, Alanine, Serine | 0.125–125 μM/L | 0.13 - 0.37 pM | < 2.35% (peak area) | [6][7] |
| Alkyl Amines | Methylamine, Ethylamine | 2.5–5000 ng/L | 0.9 - 7.2 ng | < 2.35% (peak area) | [6][7] |
Note: The performance characteristics can vary depending on the specific amine, sample matrix, instrumentation, and chromatographic conditions.
Experimental Protocols
This section provides a detailed methodology for the derivatization of primary amines with NDA and their subsequent HPLC-FLD analysis.
4.1. Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized water (18.2 MΩ·cm)
-
Reagents:
-
Naphthalene-2,3-dicarboxaldehyde (NDA)
-
Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)
-
Boric Acid
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Amine standards of interest
-
-
Equipment:
-
HPLC system with a fluorescence detector
-
Reversed-phase HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
-
Vortex mixer
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
4.2. Preparation of Solutions
-
Borate Buffer (0.1 M, pH 9.5): Dissolve 6.18 g of boric acid in 1 L of deionized water. Adjust the pH to 9.5 with a concentrated NaOH solution.
-
NDA Solution (10 mM): Dissolve 18.42 mg of NDA in 10 mL of acetonitrile. This solution should be stored in a dark vial at 4°C and is typically stable for up to one week.
-
Cyanide Solution (10 mM): Dissolve 6.51 mg of KCN in 10 mL of deionized water. Caution: Cyanide is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.
-
Standard Stock Solutions of Amines (1 mM): Prepare individual stock solutions of the amine standards by dissolving the appropriate amount in a suitable solvent (e.g., deionized water or a weak acid solution). Store at 4°C.
-
Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with deionized water to the desired concentration range for calibration.
4.3. Derivatization Procedure
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the amine standard solution or sample extract.
-
Add 100 µL of the 0.1 M Borate Buffer (pH 9.5).
-
Add 100 µL of the 10 mM NDA solution and vortex briefly.
-
Add 100 µL of the 10 mM Cyanide solution.
-
Vortex the mixture thoroughly for 30 seconds.
-
Allow the reaction to proceed at room temperature in the dark for 30 minutes.
-
Filter the derivatized solution through a 0.45 µm syringe filter into an HPLC vial.
-
Inject an appropriate volume (e.g., 20 µL) into the HPLC system for analysis.
4.4. HPLC-FLD Conditions
-
HPLC Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 50 mM Sodium Phosphate Buffer, pH 7.0
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v)
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear gradient)
-
25-30 min: 80% B (isocratic)
-
30-35 min: 80% to 20% B (linear gradient)
-
35-40 min: 20% B (isocratic, for column re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Fluorescence Detector Wavelengths:
Visualizations
5.1. Derivatization and Analysis Workflow
The following diagram illustrates the overall workflow for the derivatization of amines with NDA followed by HPLC-FLD analysis.
Caption: Workflow for Amine Derivatization with NDA and HPLC-FLD Analysis.
5.2. Logical Relationship of the Derivatization Reaction
The following diagram illustrates the logical relationship between the reactants and the product in the NDA derivatization of a primary amine.
Caption: Reactants and Conditions for NDA Derivatization of Primary Amines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The use of naphthalene-2,3-dicarboxaldehyde for the analysis of primary amines using high-performance liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thermofisher.com [thermofisher.com]
- 5. Study of the naphthalene-2,3-dicarboxaldehyde pre-column derivatization of biogenic mono- and diamines in mixture and fluorescence-HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-(Bromomethyl)-3-fluoronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)-3-fluoronaphthalene is a valuable bifunctional chemical intermediate for organic synthesis. Its utility stems from the presence of two key reactive sites: the highly reactive bromomethyl group, which is susceptible to nucleophilic substitution, and the fluorinated naphthalene core. The fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in medicinal chemistry and materials science.[1][2] While specific literature on this compound is limited, its chemical behavior and applications can be inferred from closely related analogs like 2-(bromomethyl)naphthalene and other fluorinated naphthalene derivatives.[1][3][4] These notes provide an overview of its potential applications and generalized protocols based on established methodologies for similar compounds.
The primary utility of this compound lies in its role as an electrophile in alkylation reactions, allowing for the introduction of the 3-fluoro-2-naphthylmethyl moiety into a wide range of molecules.[3] This makes it a key precursor for synthesizing derivatives with applications in pharmaceuticals and advanced materials.[3][4]
Applications in Organic Synthesis
The reactivity of the bromomethyl group makes this compound a versatile reagent for forming new carbon-carbon and carbon-heteroatom bonds.
Intermediate for Pharmaceutical Synthesis
Naphthalene derivatives are scaffolds for various therapeutic agents, including potent tubulin polymerization inhibitors used in cancer chemotherapy.[5][6][7] The 3-fluoro-2-naphthylmethyl group can be incorporated into pharmacologically active molecules to enhance their binding affinity, metabolic stability, or other pharmacokinetic properties.[1][8] For instance, it can be used to synthesize analogs of known anticancer agents that bind to the colchicine site of tubulin, leading to cell cycle arrest and apoptosis.[5][9]
Potential applications include the synthesis of:
-
Anticancer Agents: As precursors to tubulin inhibitors or other antineoplastic agents.[6][10]
-
Antiviral Agents: Naphthalene-based structures have been investigated as inhibitors for viral proteases, such as SARS-CoV PLpro.[11]
-
Other Bioactive Molecules: The naphthalene core is present in a wide range of biologically active compounds.
Building Block for Materials Science
Naphthalene derivatives are employed in the synthesis of organic materials due to their excellent physicochemical and spectroscopic properties.[12] They can be incorporated into:
-
Polymers and Coatings: To impart specific thermal or optical properties.[4]
-
Dyes and Fluorescent Probes: The naphthalene core is a well-known chromophore.
-
Organic Electronics: For the construction of extended π-conjugated systems relevant to organic semiconductors.[3]
Experimental Protocols
The following are generalized experimental protocols. Researchers should optimize these conditions for their specific substrates and setups.
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol describes the reaction of this compound with a generic nucleophile (e.g., a phenol, amine, or thiol) to form an ether, amine, or thioether, respectively.
Materials:
-
This compound
-
Nucleophile (e.g., 4-methoxyphenol)
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Solvent (e.g., Acetonitrile, ACN, or N,N-Dimethylformamide, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the nucleophile (1.1 equivalents) and the solvent.
-
Add the base (1.5 equivalents) to the mixture and stir for 10-15 minutes at room temperature.
-
Add a solution of this compound (1.0 equivalent) in the solvent dropwise to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired product.
Protocol 2: Synthesis of this compound via Radical Bromination
This protocol is based on the common method for benzylic bromination of methylarenes, such as the synthesis of 2-(bromomethyl)naphthalene from 2-methylnaphthalene.[13]
Materials:
-
2-Fluoro-3-methylnaphthalene
-
N-Bromosuccinimide (NBS)
-
Radical initiator (e.g., Azobisisobutyronitrile, AIBN, or Benzoyl peroxide)
-
Solvent (e.g., Carbon tetrachloride, CCl₄, or Dichloromethane, DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve 2-fluoro-3-methylnaphthalene (1.0 equivalent) in the solvent in a round-bottom flask equipped with a reflux condenser under an inert atmosphere.
-
Add N-Bromosuccinimide (1.05-1.1 equivalents) and the radical initiator (0.02-0.1 equivalents) to the solution.
-
Heat the mixture to reflux. The reaction can be initiated by light if necessary.
-
Monitor the reaction until the denser NBS is consumed and the lighter succinimide floats on the surface.[13]
-
After completion, cool the mixture to room temperature.
-
Filter off the succinimide and wash it with a small amount of cold solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization (e.g., from ethanol) or column chromatography to yield this compound.[13]
Data Presentation
The following table summarizes representative yields for nucleophilic substitution reactions on analogous (bromomethyl)naphthalene compounds, which can be used as a benchmark for reactions with this compound.
| Nucleophile Type | Reagents & Conditions | Product Type | Representative Yield (%) | Reference |
| Alcohol/Phenol | K₂CO₃, DMF, 60-80 °C | Ether | 85 - 95 | [3][4] |
| Amine | K₂CO₃ or Et₃N, ACN, rt-60 °C | Secondary/Tertiary Amine | 80 - 92 | [3] |
| Thiol | NaH or Cs₂CO₃, THF, 0 °C to rt | Thioether | 90 - 98 | [3] |
| Azide | NaN₃, DMF, rt | Azide | >95 | [14] |
Visualizations
Synthetic Pathways and Workflows
Caption: General synthetic utility of this compound.
Caption: Experimental workflow for a typical nucleophilic substitution.
Caption: Logical relationship for drug development applications.
References
- 1. nbinno.com [nbinno.com]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Synthesis and biological evaluation of oxazinonaphthalene-3-one derivatives as potential anticancer agents and tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Novel Podophyllotoxin Derivatives as Potential Tubulin Inhibitors: Design, Synthesis, and Antiproliferative Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. prepchem.com [prepchem.com]
- 14. 2-(Bromomethyl)naphthalene | 939-26-4 [chemicalbook.com]
Application Notes and Protocols for the Scale-Up Synthesis of 2-(Bromomethyl)-3-fluoronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)-3-fluoronaphthalene is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. The presence of the fluoronaphthalene core and the reactive bromomethyl group makes it a versatile building block for introducing a fluoronaphthyl moiety in drug discovery and development. This document provides a detailed protocol for the scale-up synthesis of this compound, focusing on a reliable two-step synthetic route. The protocols are designed to be scalable for laboratory and pilot plant settings.
Synthetic Strategy
The synthesis of this compound is approached via a two-step process starting from the commercially available 2-methyl-3-aminonaphthalene. The first step involves a Sandmeyer-type reaction to introduce the fluorine atom, followed by a radical-initiated benzylic bromination of the methyl group.
Experimental Workflow
Figure 1. Overall workflow for the synthesis of this compound.
Data Presentation
Table 1: Reagents for the Synthesis of 2-Methyl-3-fluoronaphthalene (Step 1)
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Equiv. |
| 2-Methyl-3-aminonaphthalene | 157.21 | 50.0 | 0.318 | 1.0 |
| Tetrafluoroboric acid (48 wt% in H₂O) | 87.81 (as HBF₄) | 138.0 | 0.763 | 2.4 |
| Sodium nitrite | 69.00 | 24.2 | 0.351 | 1.1 |
| Diethyl ether | 74.12 | As needed | - | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | - |
Table 2: Results for the Synthesis of 2-Methyl-3-fluoronaphthalene (Step 1)
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by GC-MS) |
| 2-Methyl-3-fluoronaphthalene | 50.9 | 38.2 | 75 | >98% |
Table 3: Reagents for the Synthesis of this compound (Step 2)
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Equiv. |
| 2-Methyl-3-fluoronaphthalene | 160.19 | 38.0 | 0.237 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 44.3 | 0.249 | 1.05 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.39 | 0.0024 | 0.01 |
| Carbon tetrachloride (CCl₄) | 153.82 | 500 mL | - | - |
| Hexanes | 86.18 | As needed | - | - |
Table 4: Results for the Synthesis of this compound (Step 2)
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| This compound | 56.7 | 46.5 | 82 | >99% |
Experimental Protocols
Step 1: Synthesis of 2-Methyl-3-fluoronaphthalene
Materials and Equipment:
-
1 L three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Ice-water bath
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
Procedure:
-
Diazotization:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-methyl-3-aminonaphthalene (50.0 g, 0.318 mol) and tetrafluoroboric acid (48 wt% in H₂O, 138.0 g, 0.763 mol).
-
Cool the stirred mixture to 0-5 °C using an ice-water bath.
-
Dissolve sodium nitrite (24.2 g, 0.351 mol) in 50 mL of deionized water and add it dropwise to the reaction mixture over 1 hour, maintaining the internal temperature below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of a precipitate (the diazonium salt) should be observed.
-
-
Schiemann Reaction (Thermal Decomposition):
-
Filter the cold reaction mixture to collect the diazonium salt precipitate. Wash the solid with cold diethyl ether.
-
Carefully transfer the moist solid to a clean, dry flask.
-
Gently heat the diazonium salt under a nitrogen atmosphere. The decomposition will start at around 100-120 °C, evidenced by the evolution of nitrogen and boron trifluoride gas (ensure proper ventilation and scrubbing).
-
Continue heating until gas evolution ceases. The crude product will be a dark oil or solid.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dissolve the residue in 500 mL of diethyl ether.
-
Wash the organic layer sequentially with 2 x 200 mL of saturated sodium bicarbonate solution and 1 x 200 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to yield pure 2-methyl-3-fluoronaphthalene as a white to off-white solid.
-
Step 2: Synthesis of this compound
Materials and Equipment:
-
1 L three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with a temperature controller
-
UV lamp (optional, for initiation)
-
Filtration apparatus
-
Rotary evaporator
-
Glassware for crystallization
Procedure:
-
Reaction Setup:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2-methyl-3-fluoronaphthalene (38.0 g, 0.237 mol), N-bromosuccinimide (NBS, 44.3 g, 0.249 mol), and 500 mL of carbon tetrachloride.
-
Add azobisisobutyronitrile (AIBN, 0.39 g, 0.0024 mol) as a radical initiator.
-
-
Bromination:
-
Heat the mixture to reflux (approximately 77 °C) with vigorous stirring. The reaction can be initiated by shining a UV lamp on the flask.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours. The disappearance of the starting material and the formation of a denser succinimide byproduct (which floats on top of the CCl₄) are indicators of reaction completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold carbon tetrachloride.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Recrystallize the crude product from hexanes to yield pure this compound as a white crystalline solid.
-
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Tetrafluoroboric acid: Corrosive. Handle with care.
-
Sodium nitrite: Oxidizer and toxic. Avoid contact with skin and eyes.
-
Diazonium salts: Potentially explosive when dry. Handle with extreme care and do not isolate in large quantities in a completely dry state.
-
N-Bromosuccinimide: Lachrymator and corrosive. Handle in a fume hood.
-
Azobisisobutyronitrile (AIBN): Can decompose violently upon heating.
-
Carbon tetrachloride: Toxic and carcinogenic. Use with appropriate engineering controls. Consider using a less toxic solvent like acetonitrile or chlorobenzene if possible, though reaction conditions may need to be re-optimized.
-
Brominated compounds: Can be irritants and lachrymators. Avoid inhalation and skin contact.
Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques such as:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the purity.
-
Melting Point: As a physical constant for the pure compound.
Conclusion
The provided protocol offers a robust and scalable method for the synthesis of this compound. Careful control of reaction conditions and adherence to safety protocols are essential for a successful and safe scale-up. This versatile building block can be utilized in various stages of drug discovery and development to synthesize novel fluorinated naphthalene-containing compounds.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Bromomethyl)-3-fluoronaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Bromomethyl)-3-fluoronaphthalene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via benzylic bromination of 2-methyl-3-fluoronaphthalene.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Radical Initiator | Use a fresh batch of radical initiator (e.g., AIBN or benzoyl peroxide). Ensure it has been stored correctly. |
| Poor Quality N-Bromosuccinimide (NBS) | Use freshly recrystallized NBS. Impurities in NBS can inhibit the reaction. |
| Insufficient Reaction Temperature | Ensure the reaction mixture is maintained at the appropriate reflux temperature for the solvent used (e.g., carbon tetrachloride or acetonitrile). |
| Presence of Radical Inhibitors | Ensure all glassware is clean and free of contaminants that could quench the radical reaction. Use freshly distilled solvents. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of NBS. A slight excess (e.g., 1.05-1.1 equivalents) is often optimal. |
Problem 2: Formation of Multiple Products (Low Selectivity)
| Possible Cause | Suggested Solution |
| Over-bromination (Formation of Dibrominated Product) | Use a controlled amount of NBS (close to 1 equivalent). Monitor the reaction closely by TLC or GC and stop it once the starting material is consumed.[1] |
| Aromatic Ring Bromination | This is an electrophilic aromatic substitution side reaction.[2] Avoid acidic conditions. Using NBS is generally preferred over Br2 to minimize this. Ensure the reaction is performed in a non-polar solvent. |
| Unreacted Starting Material | If the reaction is stopped too early, a significant amount of starting material will remain. Optimize the reaction time. If selectivity is an issue, it may be preferable to have some unreacted starting material that can be separated during purification. |
Problem 3: Difficult Purification of the Product
| Possible Cause | Suggested Solution |
| Similar Polarity of Product and Byproducts | Use flash column chromatography with a carefully selected eluent system (e.g., a hexane/ethyl acetate gradient) to separate the desired product from impurities.[3] |
| Product Instability | This compound is a benzylic bromide and may be a lachrymator and potentially mutagenic. Handle with care and avoid prolonged exposure to high temperatures or reactive surfaces during purification.[4] Store the purified product in a cool, dark place. |
| Co-elution with Succinimide | After the reaction, the succinimide byproduct can be removed by filtration if a non-polar solvent like carbon tetrachloride is used.[5] If a more polar solvent is used, a wash with a dilute base may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material and general reaction for synthesizing this compound?
The recommended synthesis is the radical bromination of 2-methyl-3-fluoronaphthalene using N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). This reaction is a variation of the Wohl-Ziegler reaction.[4]
Q2: How can I synthesize the starting material, 2-methyl-3-fluoronaphthalene?
Q3: What are the optimal reaction conditions for the bromination step?
Optimal conditions typically involve refluxing a solution of 2-methyl-3-fluoronaphthalene with 1.0-1.1 equivalents of NBS and a catalytic amount of AIBN or BPO in a dry, non-polar solvent like carbon tetrachloride (CCl4) or acetonitrile.[2][3] The reaction should be monitored by TLC or GC to determine completion.
Q4: What is the mechanism of the benzylic bromination?
The reaction proceeds via a free radical chain mechanism:
-
Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to form radicals.
-
Propagation: A radical abstracts a hydrogen atom from the methyl group of 2-methyl-3-fluoronaphthalene to form a resonance-stabilized benzylic radical.[6][7] This radical then reacts with NBS to form the desired product and a succinimidyl radical, which continues the chain.
-
Termination: Radicals combine to terminate the chain reaction.
Q5: How does the fluorine substituent affect the reaction?
The fluorine atom is an electron-withdrawing group, which can slightly deactivate the naphthalene ring towards electrophilic aromatic substitution, potentially reducing ring bromination as a side reaction. Its effect on the benzylic C-H bond strength is likely minimal but may slightly influence the rate of hydrogen abstraction.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for benzylic bromination of related naphthalene derivatives. These can serve as a starting point for optimizing the synthesis of this compound.
| Starting Material | Brominating Agent | Initiator | Solvent | Temperature | Yield (%) | Reference |
| 2-Methylnaphthalene | NBS (1 eq) | AIBN | CCl4 | Reflux | 60 | [5] |
| 2,7-Dimethylnaphthalene | NBS | Benzoyl Peroxide | CCl4 | Reflux | Not specified | [3] |
| 2-Bromo-3-methylnaphthalene | NBS | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
Protocol 1: Synthesis of 2-(Bromomethyl)naphthalene (Adaptable for this compound)
This protocol is adapted from the synthesis of 2-(bromomethyl)naphthalene and can be used as a starting point for the synthesis of this compound.[5]
Materials:
-
2-Methyl-3-fluoronaphthalene
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl4), dry
-
Sodium bicarbonate solution, saturated
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4), anhydrous
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve 2-methyl-3-fluoronaphthalene (1 equivalent) in dry CCl4.
-
Add NBS (1.05 equivalents) and a catalytic amount of AIBN (e.g., 0.02 equivalents).
-
Heat the mixture to reflux. The reaction is often initiated by heat or light.
-
Monitor the reaction progress by TLC or GC. The reaction is complete when the starting material is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Filter off the succinimide byproduct and wash it with a small amount of cold CCl4.
-
Combine the filtrates and wash with saturated sodium bicarbonate solution, then with water.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by flash column chromatography.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. Bromination - Common Conditions [commonorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 5. prepchem.com [prepchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of 2-(Bromomethyl)-3-fluoronaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(Bromomethyl)-3-fluoronaphthalene. The following information is designed to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used purification techniques for this compound are recrystallization and column chromatography. The choice between these methods often depends on the scale of the purification and the nature of the impurities.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can originate from starting materials or side-reactions during synthesis. Common impurities may include:
-
Unreacted 2-methyl-3-fluoronaphthalene.
-
Over-brominated products, such as dibrominated naphthalene derivatives.[1]
-
Hydrolysis byproducts where the bromomethyl group is converted to a hydroxymethyl group.
-
Residual brominating agents (e.g., N-bromosuccinimide) and their byproducts (e.g., succinimide).[2]
Q3: How can I assess the purity of my this compound sample?
A3: The purity of the final product can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can confirm the structure and identify impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.[2]
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests a high degree of purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to confirm the molecular weight and assess purity.[3]
Q4: What are the recommended storage conditions for purified this compound?
A4: this compound is a corrosive solid and should be handled with care.[4][5] It is recommended to store the purified compound in a cool, dry, and well-ventilated area in a tightly sealed container.[4] Storage at 2-8°C is also suggested. Avoid contact with moisture, as this can lead to hydrolysis of the bromomethyl group.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after recrystallization | The compound is too soluble in the chosen solvent. | Try a different solvent or a solvent mixture. For non-polar compounds, ethanol or hexanes are good starting points.[2][6] Ensure the minimum amount of hot solvent is used for dissolution. |
| The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Oily product obtained after recrystallization | The presence of impurities is depressing the melting point. | Perform a pre-purification step, such as a wash with a saturated sodium bicarbonate solution, to remove acidic impurities.[6] Consider column chromatography for purification. |
| The chosen recrystallization solvent is not suitable. | Experiment with different solvent systems. | |
| Co-elution of impurities during column chromatography | The solvent system (mobile phase) is too polar or not polar enough. | Optimize the solvent system using TLC. A good starting point for non-polar compounds is a mixture of hexanes and ethyl acetate.[7] |
| The column is overloaded with the crude product. | Use a larger column or reduce the amount of sample loaded. | |
| Product degradation on the silica gel column | The compound is sensitive to the acidic nature of silica gel. | Deactivate the silica gel by washing it with a solvent mixture containing a small amount of a neutral or basic agent like triethylamine. Alternatively, use a different stationary phase such as alumina.[8] |
| The purified product is discolored (yellow or brown) | Presence of trace impurities or degradation products. | Recrystallize the product again, possibly with the addition of activated charcoal to remove colored impurities. |
| The compound is unstable to light or air over time. | Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may require optimization based on the specific impurities present.
-
Solvent Selection: Start by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, hexanes, ethyl acetate) to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
This protocol outlines a general procedure for purification by flash column chromatography.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (mobile phase). A common starting eluent for compounds of this type is a mixture of hexanes and ethyl acetate.[7]
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.[8]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to force the solvent through the column.[8]
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. 1-BROMO-2-(BROMOMETHYL)NAPHTHALENE CAS#: 37763-43-2 [amp.chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. waters.com [waters.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 2-(Bromomethyl)naphthalene | 939-26-4 [chemicalbook.com]
- 7. guidechem.com [guidechem.com]
- 8. researchgate.net [researchgate.net]
Common side reactions in the synthesis of 2-(Bromomethyl)-3-fluoronaphthalene
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the synthesis of 2-(Bromomethyl)-3-fluoronaphthalene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the free-radical bromination of 2-methyl-3-fluoronaphthalene using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), in a suitable solvent like carbon tetrachloride (CCl₄) or acetonitrile.[1][2]
Q2: What is the expected yield for this synthesis?
A2: The yield can vary depending on the reaction conditions and the purity of the reagents. Generally, yields for benzylic brominations of this type can range from moderate to good, typically in the range of 60-80%. Optimization of reaction time, temperature, and reagent stoichiometry is crucial for maximizing the yield.
Q3: How can I confirm the successful synthesis of this compound?
A3: The product can be characterized using standard analytical techniques such as:
-
¹H NMR Spectroscopy: Look for the appearance of a characteristic singlet for the benzylic protons (-CH₂Br) typically in the range of δ 4.5-4.8 ppm.
-
¹³C NMR Spectroscopy: A new signal corresponding to the benzylic carbon (-CH₂Br) will appear.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of this compound (C₁₁H₈BrF).
-
Melting Point: The purified product should have a sharp melting point.
Q4: How should I store this compound?
A4: this compound is a benzylic bromide and is likely to be a lachrymator and moisture-sensitive. It should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive radical initiator. 2. Insufficient reaction temperature or time. 3. Poor quality of NBS. | 1. Use a fresh batch of radical initiator or a different initiator (e.g., AIBN). 2. Ensure the reaction is refluxing at the appropriate temperature and monitor the reaction progress by TLC. 3. Recrystallize NBS from water before use to remove impurities like bromine and succinimide.[3] |
| Formation of Dibrominated Byproduct | 1. Use of excess NBS. 2. Prolonged reaction time. | 1. Use a stoichiometric amount of NBS (1.0-1.1 equivalents). 2. Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed. |
| Presence of Unreacted Starting Material | 1. Insufficient amount of NBS or radical initiator. 2. Short reaction time. | 1. Ensure the correct stoichiometry of reagents is used. 2. Continue refluxing the reaction mixture and monitor by TLC until the starting material is no longer visible. |
| Aromatic Bromination as a Side Reaction | 1. Presence of ionic conditions. 2. Impure NBS containing free bromine. | 1. Ensure the reaction is performed under strict radical conditions (e.g., use of a radical initiator, non-polar solvent). 2. Use freshly recrystallized NBS. |
| Difficulty in Product Purification | 1. Similar polarity of the product and byproducts. 2. Oily product that is difficult to crystallize. | 1. Use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the components. 2. If the product is an oil, attempt purification by column chromatography. It may solidify upon standing or cooling after purification. |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the benzylic bromination of 2-methyl-3-fluoronaphthalene.
Reagents and Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount | Molar Equivalents |
| 2-Methyl-3-fluoronaphthalene | 160.19 | 1.60 g | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 1.87 g | 1.05 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.082 g | 0.05 |
| Carbon Tetrachloride (CCl₄) | - | 50 mL | - |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-3-fluoronaphthalene (1.60 g, 10 mmol), N-bromosuccinimide (1.87 g, 10.5 mmol), and azobisisobutyronitrile (0.082 g, 0.5 mmol).
-
Add carbon tetrachloride (50 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 77°C) and maintain reflux for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent. The reaction is complete when the starting material spot is no longer visible.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water (2 x 30 mL) and brine (30 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., hexane) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Visualizations
Caption: Reaction scheme for the synthesis of this compound and common side products.
Caption: A general workflow for the synthesis and troubleshooting of this compound.
Caption: Logical relationships between reaction parameters and the outcome of the synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for 2-(Bromomethyl)-3-fluoronaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Bromomethyl)-3-fluoronaphthalene via benzylic bromination of 2-methyl-3-fluoronaphthalene.
Experimental Protocol: Benzylic Bromination of 2-Methyl-3-fluoronaphthalene
A general and scalable procedure for benzylic bromination using N-bromosuccinimide (NBS) under photochemical initiation in a continuous flow reactor is presented below. This method avoids the use of hazardous chlorinated solvents and often provides high selectivity and yields.[1]
Materials:
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2-Methyl-3-fluoronaphthalene
-
N-Bromosuccinimide (NBS), recrystallized
-
Acetonitrile (CH₃CN), anhydrous
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN or Benzoyl Peroxide - BPO) (optional, as light can serve as the initiator)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Continuous flow reactor system with a transparent tubing (e.g., FEP)
-
Visible light source (e.g., household compact fluorescent lamps - CFLs)[1]
-
Syringe pump
-
Back-pressure regulator
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Reaction vessel for starting materials
-
Collection flask
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Standard laboratory glassware for workup and purification
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Rotary evaporator
-
Chromatography system (for purification)
Procedure:
-
Preparation of Reagent Solutions:
-
Prepare a solution of 2-methyl-3-fluoronaphthalene in anhydrous acetonitrile.
-
Prepare a separate solution of N-bromosuccinimide in anhydrous acetonitrile. A slight excess of NBS (e.g., 1.1 equivalents) is typically used.
-
-
Reaction Setup:
-
Assemble the continuous flow reactor, ensuring the tubing is wrapped around the light source for maximum irradiation.
-
Purge the entire system with an inert gas (nitrogen or argon) to remove oxygen, which can interfere with radical reactions.
-
Set the desired temperature for the reactor.
-
-
Reaction Execution:
-
Using syringe pumps, introduce the reagent solutions into the flow reactor at a controlled flow rate. The flow rate will determine the residence time in the irradiated zone.
-
Turn on the light source to initiate the reaction. The reaction mixture will flow through the tubing and into a collection flask.
-
-
Reaction Monitoring and Workup:
-
The reaction can be monitored by observing the consumption of NBS, which is denser than the solvent, and the formation of succinimide, which is less dense and will float.[2]
-
Once the reaction is complete, the collected solution is cooled. The succinimide byproduct will precipitate and can be removed by filtration.
-
The filtrate is concentrated under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
-
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Ineffective initiation of the radical reaction. 2. Presence of radical inhibitors (e.g., oxygen). 3. Insufficient reaction time or temperature. 4. Deactivated NBS. | 1. Ensure the light source is functional and providing sufficient irradiation. If using a chemical initiator (AIBN, BPO), ensure it is fresh and added in the correct amount (typically a catalytic amount). 2. Thoroughly degas the solvent and purge the reaction system with an inert gas (N₂ or Ar) before starting the reaction. 3. Increase the residence time in the flow reactor by reducing the flow rate, or moderately increase the reaction temperature. 4. Use freshly recrystallized NBS. Over time, NBS can decompose and become less effective.[3] |
| Formation of Multiple Brominated Products (Over-bromination) | 1. High local concentration of bromine. 2. Use of an excess of NBS. 3. High reaction temperature or prolonged reaction time. | 1. The use of NBS is intended to maintain a low, steady concentration of Br₂. Ensure thorough mixing. A continuous flow setup can help maintain consistent low concentrations.[4] 2. Use a stoichiometric amount or only a slight excess of NBS (e.g., 1.05-1.1 equivalents). 3. Optimize the reaction time and temperature to favor mono-bromination. Start with milder conditions and gradually increase if the conversion is low. |
| Bromination on the Aromatic Ring | 1. Presence of acid (HBr) which can catalyze electrophilic aromatic substitution. 2. Use of a polar, protic solvent. 3. The fluorine substituent can influence the electron density of the naphthalene ring. | 1. Add a non-reactive base like calcium carbonate or barium carbonate to the reaction mixture to neutralize any HBr formed. 2. Use a non-polar solvent like carbon tetrachloride (with appropriate safety precautions) or trifluorotoluene.[2] Acetonitrile is a good alternative for continuous flow setups.[1] 3. This is a potential side reaction due to the electronic effects of the fluorine atom. Careful control of radical conditions (light initiation, non-polar solvent) is crucial to favor benzylic bromination. |
| Formation of Unidentified Impurities | 1. Impure starting materials or reagents. 2. Decomposition of the product or starting material under the reaction conditions. 3. Solvent participation in the reaction. | 1. Ensure the purity of 2-methyl-3-fluoronaphthalene and recrystallize NBS before use. 2. The product, a benzylic bromide, can be sensitive to heat and light. Minimize exposure to high temperatures and prolonged reaction times. 3. Use inert solvents. Solvents like CCl₄ or acetonitrile are generally preferred.[5] |
| Difficulty in Purifying the Product | 1. Similar polarity of the product and byproducts (e.g., dibrominated product). 2. The product is unstable on silica gel. | 1. Optimize the reaction conditions to minimize the formation of the dibrominated byproduct. Use careful column chromatography with a shallow gradient of a suitable solvent system (e.g., hexanes/ethyl acetate). 2. If the product is unstable on silica gel, consider other purification methods like recrystallization or preparative thin-layer chromatography (TLC). |
Frequently Asked Questions (FAQs)
Q1: What is the role of the radical initiator in the Wohl-Ziegler bromination?
A1: The radical initiator, which can be a chemical compound like AIBN or BPO, or energy in the form of light (hν), is crucial for initiating the free-radical chain reaction. It facilitates the homolytic cleavage of the bromine-bromine bond in the small amount of Br₂ present, generating the bromine radicals (Br•) necessary to start the chain reaction.[6]
Q2: Why is N-bromosuccinimide (NBS) the preferred reagent for this reaction over elemental bromine (Br₂)?
A2: NBS is used to maintain a low and constant concentration of molecular bromine (Br₂) in the reaction mixture. This is critical for minimizing side reactions, particularly the electrophilic addition of bromine to the aromatic ring.[4] High concentrations of Br₂ would favor the undesirable aromatic bromination.
Q3: How does the fluorine substituent at the 3-position affect the reaction?
A3: The fluorine atom is an electron-withdrawing group, which can decrease the electron density of the naphthalene ring system. This deactivation can make the benzylic C-H bonds slightly stronger and potentially slow down the rate of radical abstraction compared to an unsubstituted naphthalene. However, the primary site of reaction for radical bromination is still the benzylic position due to the stability of the resulting benzylic radical. Careful optimization of reaction conditions is necessary to ensure efficient conversion.
Q4: What are the safest and most environmentally friendly solvent choices?
A4: Traditionally, carbon tetrachloride (CCl₄) was used for Wohl-Ziegler reactions, but it is now largely avoided due to its toxicity and environmental impact.[2] Safer alternatives include trifluorotoluene and acetonitrile.[1][2] Continuous flow processes using acetonitrile and light initiation are considered a greener and safer approach.[1]
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be monitored by thin-layer chromatography (TLC) to observe the disappearance of the starting material (2-methyl-3-fluoronaphthalene) and the appearance of the product. Another visual cue is that solid NBS, which is denser than many organic solvents, is consumed, and the byproduct, succinimide, which is less dense, will float on the surface of the reaction mixture upon completion.[2]
Q6: What are the key safety precautions when performing this reaction?
A6: Benzylic bromides are lachrymators and potential mutagens, so they should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). NBS can be an irritant. Reactions involving radical initiators should be conducted with care, as they can decompose exothermically. If using photochemical initiation, ensure proper shielding from the UV or visible light source.
Visualizing the Reaction and Workflow
To aid in understanding the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified radical mechanism of the Wohl-Ziegler bromination.
References
- 1. A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow [organic-chemistry.org]
- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 3. organic chemistry - Reactivity of NBS - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 5. Wohl-Ziegler Reaction [organic-chemistry.org]
- 6. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
Troubleshooting guide for reactions involving 2-(Bromomethyl)-3-fluoronaphthalene
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Bromomethyl)-3-fluoronaphthalene. The information is presented in a question-and-answer format to directly address common issues encountered during synthetic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of this compound?
A1: this compound possesses two primary sites of reactivity: the highly reactive benzylic bromide at the methyl position and the C-F and C-Br bonds on the aromatic ring. The benzylic C-Br bond is particularly susceptible to nucleophilic substitution (SN2) reactions. The fluorine atom at the 3-position is a strong electron-withdrawing group, which can influence the reactivity of the naphthalene ring system in cross-coupling reactions.
Q2: How should this compound be handled and stored?
A2: This compound should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
Q3: What are the common side reactions observed with this reagent?
A3: Common side reactions include elimination (E2) when using bulky or strong bases, especially at elevated temperatures, leading to the formation of a vinylnaphthalene derivative. In cross-coupling reactions, homocoupling of the starting material or the boronic acid partner can occur. Over-alkylation or reaction at other sites on the naphthalene ring are also potential, though less common, side reactions depending on the reaction conditions.
Troubleshooting Guides for Common Reactions
Nucleophilic Substitution (e.g., Williamson Ether Synthesis)
Q4: I am observing low yield in my Williamson ether synthesis with an alcohol and this compound. What are the possible causes and solutions?
A4: Low yields in Williamson ether synthesis can stem from several factors. The base may not be strong enough to fully deprotonate the alcohol, or the reaction temperature might be too low. Conversely, a base that is too strong or a temperature that is too high can lead to elimination byproducts.
Troubleshooting Strategies for Williamson Ether Synthesis
| Problem | Possible Cause | Suggested Solution |
| Low Conversion | Incomplete deprotonation of the alcohol. | Use a stronger base (e.g., NaH instead of K2CO3). |
| Low reaction temperature. | Gradually increase the reaction temperature in 10 °C increments. | |
| Formation of Elimination Byproduct | Base is too strong or sterically hindered. | Use a less hindered base (e.g., K2CO3 instead of t-BuOK). |
| Reaction temperature is too high. | Lower the reaction temperature. | |
| Degradation of Starting Material | Presence of water. | Ensure all reagents and solvents are anhydrous. |
Illustrative Troubleshooting Workflow for Nucleophilic Substitution
Caption: Troubleshooting workflow for low-yield nucleophilic substitution reactions.
Experimental Protocol: General Procedure for Williamson Ether Synthesis
-
To a solution of the alcohol (1.0 eq.) in an anhydrous polar aprotic solvent such as DMF or THF (0.1-0.5 M), add a suitable base (1.1-1.5 eq., e.g., NaH or K₂CO₃) portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.0-1.2 eq.) in the same anhydrous solvent dropwise.
-
The reaction mixture is then stirred at room temperature or heated (e.g., 50-80 °C) and monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water or a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira)
Q5: My Suzuki coupling reaction between this compound and a boronic acid is not proceeding. What are the likely issues?
A5: Failure of a Suzuki coupling can be due to several factors, including inactive catalyst, inappropriate choice of base or solvent, or issues with the boronic acid. The electronic nature of the fluorinated naphthalene system may also require specific ligand selection to facilitate the catalytic cycle.
Troubleshooting Strategies for Suzuki-Miyaura Coupling
| Problem | Possible Cause | Suggested Solution |
| No Reaction | Inactive catalyst. | Use a fresh batch of palladium catalyst and ligand. Consider a pre-catalyst. |
| Inappropriate base. | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | |
| Poor solvent choice. | Try different solvent systems (e.g., Dioxane/water, Toluene/water, DMF). | |
| Low Yield | Suboptimal ligand. | Screen different phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃). |
| Low reaction temperature. | Increase the reaction temperature. | |
| Homocoupling of Boronic Acid | Presence of oxygen. | Degas the solvent and reaction mixture thoroughly. |
| Catalyst decomposition. | Use a more stable catalyst or ligand. |
Logical Flow for Optimizing a Cross-Coupling Reaction
Caption: A logical workflow for the optimization of a palladium-catalyzed cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the boronic acid or ester (1.1-1.5 eq.), a base (e.g., K₂CO₃, 2.0-3.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
The vessel is sealed and purged with an inert gas (argon or nitrogen).
-
Add a degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) to dissolve the solids.
-
Add this compound (1.0 eq.).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Q6: I am attempting a Heck reaction with an alkene, but I am getting a complex mixture of products. How can I improve the selectivity?
A6: Poor selectivity in Heck reactions can be due to issues with the catalyst, base, or temperature, leading to side reactions like alkene isomerization. The choice of ligand is also crucial for controlling the regioselectivity of the addition to the alkene.
Experimental Protocol: General Procedure for Heck Reaction
-
In a reaction flask, combine this compound (1.0 eq.), the alkene (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a ligand (e.g., PPh₃ or a Buchwald ligand, 2-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.5 eq.).
-
Purge the flask with an inert gas.
-
Add a degassed solvent (e.g., DMF, acetonitrile, or toluene).
-
Heat the mixture to the required temperature (typically 80-120 °C) and monitor the reaction progress.
-
After completion, cool the mixture, filter off any solids, and dilute the filtrate with water.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic phase, concentrate it, and purify the product by chromatography.
Q7: My Sonogashira coupling with a terminal alkyne is giving low yields and significant homocoupling of the alkyne. What can I do?
A7: Low yields and homocoupling (Glaser coupling) in Sonogashira reactions are common issues. Homocoupling is often promoted by the presence of oxygen and can be minimized by rigorously deoxygenating the reaction mixture. The choice of copper co-catalyst and amine base is also critical for an efficient reaction.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a flask containing this compound (1.0 eq.), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Seal the flask and purge with an inert gas.
-
Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., Et₃N or diisopropylamine).
-
Add the terminal alkyne (1.1-1.5 eq.) via syringe.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Work-up the reaction by diluting with an organic solvent and washing with aqueous NH₄Cl solution and brine.
-
Dry the organic layer, remove the solvent, and purify the product by chromatography.
Technical Support Center: Synthesis of 2-(Bromomethyl)-3-fluoronaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-(Bromomethyl)-3-fluoronaphthalene. Our goal is to help you identify and resolve common issues to achieve a high yield of a pure product.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and effective method is the Wohl-Ziegler reaction, which involves the radical bromination of the methyl group of 2-methyl-3-fluoronaphthalene. This reaction typically utilizes N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. The reaction is usually initiated by heat or light.
Q2: What are the primary impurities I should be concerned about in this synthesis?
A2: The main impurities to anticipate are:
-
Over-brominated products: This includes 2-(dibromomethyl)-3-fluoronaphthalene and, to a lesser extent, 2-(tribromomethyl)-3-fluoronaphthalene. These arise from the reaction of the desired product with the brominating agent.[1]
-
Aromatic bromination products: Bromination can occur on the naphthalene ring itself through electrophilic aromatic substitution, leading to isomers of bromo-2-methyl-3-fluoronaphthalene.
-
Unreacted starting material: Incomplete conversion will result in the presence of 2-methyl-3-fluoronaphthalene in your final product.
-
Hydrolysis product: The product, a benzylic bromide, can be susceptible to hydrolysis to form 2-(hydroxymethyl)-3-fluoronaphthalene, especially during aqueous workup or purification.
Q3: How does the fluorine substituent affect the reaction?
A3: The fluorine atom is an electron-withdrawing group, which deactivates the naphthalene ring towards electrophilic aromatic substitution. This can be advantageous as it may reduce the likelihood of aromatic bromination as a side reaction. However, its effect on the benzylic radical's stability and reactivity is more complex. It is crucial to carefully control reaction conditions to favor the desired benzylic bromination.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). On a TLC plate, you should see the consumption of the starting material (2-methyl-3-fluoronaphthalene) and the appearance of a new spot corresponding to the product. The formation of multiple new spots may indicate the generation of impurities. A helpful visual cue during the reaction is that NBS is denser than solvents like CCl₄ and will sink, while its byproduct, succinimide, is less dense and will float.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | 1. Ineffective radical initiation. 2. Insufficient reaction time or temperature. 3. Deactivated radical initiator. | 1. Ensure the use of a fresh, properly stored radical initiator. Increase the intensity of the light source (if using photo-initiation) or the reaction temperature. 2. Prolong the reaction time and monitor by TLC or GC until the starting material is consumed. 3. Use a fresh batch of AIBN or BPO. |
| Formation of significant amounts of dibrominated product | 1. Use of excess NBS. 2. High local concentration of bromine. 3. Prolonged reaction time after consumption of starting material. | 1. Use a stoichiometric amount of NBS (1.0-1.1 equivalents). 2. Add NBS portion-wise to maintain a low concentration of bromine throughout the reaction. Ensure vigorous stirring. 3. Carefully monitor the reaction and stop it once the starting material is consumed. |
| Presence of aromatic bromination byproducts | 1. Presence of acidic impurities (HBr) which can catalyze electrophilic aromatic substitution. 2. High reaction temperature. | 1. Use freshly recrystallized NBS. Consider adding a non-nucleophilic base, such as calcium carbonate, to the reaction mixture to scavenge any HBr formed. 2. Conduct the reaction at the lowest effective temperature. |
| Product decomposes during purification | 1. Hydrolysis of the benzylic bromide on silica gel during column chromatography. 2. Thermal decomposition during distillation. | 1. Use a less polar solvent system for chromatography and consider deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent). 2. Purify by recrystallization if possible. If distillation is necessary, use a high vacuum to lower the boiling point. |
Experimental Protocols
Synthesis of this compound via Wohl-Ziegler Bromination
This protocol is a representative procedure based on the Wohl-Ziegler reaction.
Materials:
-
2-methyl-3-fluoronaphthalene
-
N-Bromosuccinimide (NBS), recrystallized from water
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or cyclohexane, anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-3-fluoronaphthalene (1.0 eq) in anhydrous CCl₄.
-
Add recrystallized NBS (1.05 eq) and a catalytic amount of AIBN (0.02 eq).
-
Heat the mixture to reflux (or irradiate with a UV lamp) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of CCl₄.
-
Combine the filtrates and wash with saturated aqueous NaHCO₃ solution, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Potential Impurity Class |
| 2-methyl-3-fluoronaphthalene (Starting Material) | C₁₁H₉F | 160.19 | Unreacted Starting Material |
| This compound (Product) | C₁₁H₈BrF | 239.09 | Target Molecule |
| 2-(Dibromomethyl)-3-fluoronaphthalene | C₁₁H₇Br₂F | 317.98 | Over-bromination |
| Bromo-2-methyl-3-fluoronaphthalene Isomers | C₁₁H₈BrF | 239.09 | Aromatic Bromination |
| 2-(Hydroxymethyl)-3-fluoronaphthalene | C₁₁H₉FO | 176.19 | Hydrolysis |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Impurity Formation Pathways
Caption: Potential pathways for the formation of major impurities during the synthesis.
Troubleshooting Logic Tree
Caption: A decision tree to guide troubleshooting based on product analysis.
References
Stability issues of 2-(Bromomethyl)-3-fluoronaphthalene in different solvents
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-(Bromomethyl)-3-fluoronaphthalene in various experimental conditions. This information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is susceptible to degradation, primarily through nucleophilic substitution reactions. The benzylic bromide is a good leaving group, making the compound reactive towards nucleophiles. Key stability concerns include:
-
Moisture/Water: Reacts with water to form 2-(hydroxymethyl)-3-fluoronaphthalene.[1]
-
Protic Solvents (e.g., Alcohols): Can undergo solvolysis to form the corresponding ether.
-
Basic Conditions: Bases can promote elimination or substitution reactions.
-
Nucleophiles: Reacts with various nucleophiles (e.g., amines, thiols).
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Light and Air: While less documented for this specific compound, similar molecules can be sensitive to light and oxidation over long-term storage.
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: For short-term use in reactions, anhydrous aprotic solvents are recommended. For longer-term storage of solutions, it is advisable to prepare them fresh. If storage is necessary, use anhydrous aprotic solvents and store under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C to -80°C).
Recommended Solvents:
-
Anhydrous Toluene
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Acetonitrile (ACN)
Solvents to Avoid for Storage:
-
Water
-
Alcohols (Methanol, Ethanol)
-
Protic solvents in general
-
Solvents containing impurities like water or amines.
Q3: I am seeing an unexpected loss of my starting material in my reaction. What could be the cause?
A3: Unexpected loss of this compound is often due to degradation. Consider the following possibilities:
-
Solvent Purity: The solvent may contain water or other nucleophilic impurities. Ensure you are using an anhydrous grade solvent.
-
Reaction Temperature: Higher temperatures can accelerate degradation.
-
Presence of Nucleophiles: Other reagents in your reaction mixture, such as amines, alcohols, or even some salts, can react with your compound.
-
pH of the Medium: Basic or highly acidic conditions can promote decomposition.
Q4: What are the likely degradation products of this compound?
A4: The most common degradation products arise from the substitution of the bromide ion by a nucleophile. For instance:
-
In the presence of water, the primary degradation product is 2-(hydroxymethyl)-3-fluoronaphthalene .
-
In alcoholic solvents (e.g., methanol), the corresponding 2-(methoxymethyl)-3-fluoronaphthalene will be formed.
-
If ammonia or primary/secondary amines are present, the corresponding 2-(aminomethyl)-3-fluoronaphthalene derivatives will be formed.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or no reactivity of this compound in a reaction. | Degradation of the starting material prior to the reaction. | Verify the purity of the starting material by techniques like NMR or LC-MS. Use freshly opened or properly stored material. |
| Inappropriate solvent choice leading to poor solubility or side reactions. | Ensure the solvent is anhydrous and aprotic if the reaction chemistry allows. Check the solubility of all reactants. | |
| Multiple unexpected spots on TLC or peaks in LC-MS. | Decomposition of this compound during the reaction or workup. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. Keep the reaction temperature as low as feasible. |
| The workup procedure may be causing degradation (e.g., aqueous workup with a base). | If possible, use a non-aqueous workup. If an aqueous workup is necessary, use neutral or slightly acidic conditions and perform it quickly at low temperatures. | |
| Inconsistent reaction yields. | Variable stability of this compound stock solutions. | Prepare stock solutions fresh for each experiment. If a stock solution must be used, store it under an inert atmosphere at a low temperature and for a limited time. |
| Presence of catalytic impurities in the reaction vessel or reagents. | Ensure all glassware is thoroughly dried. Purify reagents if their quality is questionable. |
Stability Data in Common Solvents (Illustrative)
The following table provides an estimated stability profile of this compound in various solvents based on the known reactivity of similar benzylic bromides. This data is for illustrative purposes and actual stability should be determined experimentally.
| Solvent | Type | Estimated Half-life at 25°C | Primary Degradation Product(s) |
| Water | Protic, Nucleophilic | < 1 hour | 2-(Hydroxymethyl)-3-fluoronaphthalene |
| Methanol | Protic, Nucleophilic | 1 - 4 hours | 2-(Methoxymethyl)-3-fluoronaphthalene |
| Ethanol | Protic, Nucleophilic | 2 - 8 hours | 2-(Ethoxymethyl)-3-fluoronaphthalene |
| Acetonitrile (Anhydrous) | Aprotic, Polar | > 48 hours | Minimal degradation |
| Dichloromethane (Anhydrous) | Aprotic, Nonpolar | > 48 hours | Minimal degradation |
| Toluene (Anhydrous) | Aprotic, Nonpolar | > 48 hours | Minimal degradation |
| Tetrahydrofuran (Anhydrous) | Aprotic, Polar | 24 - 48 hours | Peroxide impurities can cause complex decomposition. |
| Dimethylformamide (DMF) | Aprotic, Polar | 12 - 24 hours | Can contain amine impurities that react. |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | 8 - 16 hours | Can contain water and promote oxidation. |
Experimental Protocol: Stability Assessment by LC-MS
This protocol outlines a general method for determining the stability of this compound in a given solvent.
Objective: To quantify the degradation of this compound over time in a specific solvent.
Materials:
-
This compound
-
High-purity solvent to be tested
-
An internal standard (a stable compound with similar chromatographic properties)
-
LC-MS grade acetonitrile and water
-
Formic acid (or other appropriate modifier)
-
Autosampler vials
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in anhydrous acetonitrile.
-
Prepare a 1 mg/mL stock solution of the internal standard in anhydrous acetonitrile.
-
-
Sample Preparation:
-
In a series of autosampler vials, add the solvent to be tested.
-
Spike each vial with the this compound stock solution to a final concentration of 10 µg/mL.
-
Spike each vial with the internal standard stock solution to a final concentration of 10 µg/mL.
-
Cap the vials tightly.
-
-
Incubation and Time Points:
-
Incubate the vials at a constant temperature (e.g., 25°C or 40°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial for analysis.
-
Quench the degradation process by diluting the sample with a large volume of cold acetonitrile.
-
-
LC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a suitable gradient (e.g., 5% B to 95% B over 5 minutes) to ensure separation of the parent compound, internal standard, and potential degradation products.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Use electrospray ionization (ESI) in positive ion mode. Monitor the m/z for this compound and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each time point.
-
Plot the natural logarithm of the peak area ratio versus time.
-
The degradation rate constant (k) can be determined from the slope of the line.
-
The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Degradation pathway in the presence of water.
References
Technical Support Center: Characterization of 2-(Bromomethyl)-3-fluoronaphthalene
This guide provides troubleshooting advice and answers to frequently asked questions regarding the analytical characterization of 2-(Bromomethyl)-3-fluoronaphthalene. Given its reactive benzylic bromide and the presence of a fluorine atom, this compound presents unique challenges during analysis.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum shows more signals than expected. What are the likely impurities?
A1: Unexpected signals in the ¹H NMR spectrum often arise from impurities from the synthesis or degradation of the product. Key impurities to consider are:
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Starting Material: Residual 2-methyl-3-fluoronaphthalene.
-
Di-substituted Product: Formation of a dibrominated naphthalene species, such as 1-bromo-2-(bromomethyl)-3-fluoronaphthalene, if the reaction conditions were not selective.
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Oxidation Product: The bromomethyl group can oxidize to form 2-formyl-3-fluoronaphthalene (aldehyde).
-
Hydrolysis Product: Exposure to moisture can lead to the formation of (3-fluoro-2-naphthalenyl)methanol (alcohol).
Refer to the table below for a comparison of expected ¹H NMR signals.
Q2: The compound is a lachrymator and seems to degrade upon storage. What are the recommended storage conditions?
A2: Yes, this compound is a reactive benzylic halide and is expected to be a lachrymator (tear-producing) and skin irritant. Proper handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE) is mandatory.[1]
For storage, the compound should be:
-
Kept in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen).
-
Stored at low temperatures (2-8°C is recommended).[2]
-
Protected from light and moisture to prevent degradation.[1]
-
Stored away from incompatible materials such as bases, nucleophiles, and oxidizing agents.
Q3: I am struggling to obtain a sharp, symmetric peak using Reverse-Phase HPLC. What could be the issue?
A3: Peak tailing or degradation during HPLC analysis can be caused by several factors:
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On-column Degradation: The reactive bromomethyl group can interact with residual silanol groups on standard C18 columns, especially if the mobile phase is neutral or basic.
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Poor Solubility: The compound may have limited solubility in highly aqueous mobile phases.
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Inappropriate Mobile Phase: An unbuffered mobile phase can lead to inconsistent ionization states and poor peak shape.
Troubleshooting Steps:
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Use an Acidic Modifier: Add 0.1% formic acid or trifluoroacetic acid (TFA) to your mobile phase (both water and organic solvent) to suppress the reactivity of free silanols on the column.
-
Optimize Gradient: Ensure your gradient starts with a sufficient percentage of organic solvent (e.g., acetonitrile or methanol) to ensure the compound remains dissolved.
-
Use a Different Stationary Phase: Consider using a column with end-capping or a different stationary phase (e.g., Phenyl-Hexyl) that may offer different selectivity.
-
Lower the Column Temperature: Running the analysis at a lower temperature (e.g., 25-30°C) can sometimes reduce on-column degradation.
Troubleshooting and Data Tables
Table 1: Predicted NMR Data for Purity Assessment
This table presents estimated chemical shifts for this compound and its potential impurities. Actual values may vary based on the solvent and instrument. The fluorine atom will cause splitting (coupling) in adjacent ¹H and ¹³C signals, which is a key identifying feature.
| Compound | Key ¹H NMR Signals (ppm, in CDCl₃) | Key ¹³C NMR Signals (ppm, in CDCl₃) | Key ¹⁹F NMR Signal (ppm, in CDCl₃) |
| This compound | ~4.7 (d, 2H, -CH₂Br, J_HF ≈ 2 Hz), ~7.4-8.0 (m, 6H, Ar-H) | ~30 (d, -CH₂Br, J_CF ≈ 5 Hz), ~115-135 (Ar-C), ~160 (d, C-F, J_CF ≈ 250 Hz) | ~ -110 to -125 |
| 2-Methyl-3-fluoronaphthalene (Starting Material) | ~2.5 (d, 3H, -CH₃, J_HF ≈ 3 Hz), ~7.3-7.9 (m, 6H, Ar-H) | ~15 (d, -CH₃, J_CF ≈ 6 Hz), ~115-135 (Ar-C), ~158 (d, C-F, J_CF ≈ 248 Hz) | ~ -115 to -130 |
| 2-Formyl-3-fluoronaphthalene (Oxidation) | ~10.1 (d, 1H, -CHO, J_HF ≈ 4 Hz), ~7.6-8.2 (m, 6H, Ar-H) | ~188 (d, -CHO, J_CF ≈ 8 Hz), ~118-140 (Ar-C), ~162 (d, C-F, J_CF ≈ 255 Hz) | ~ -105 to -120 |
| (3-Fluoro-2-naphthalenyl)methanol (Hydrolysis) | ~4.8 (d, 2H, -CH₂OH, J_HF ≈ 2 Hz), ~1.8 (br s, 1H, -OH), ~7.3-7.9 (m, 6H, Ar-H) | ~62 (d, -CH₂OH, J_CF ≈ 5 Hz), ~115-138 (Ar-C), ~159 (d, C-F, J_CF ≈ 250 Hz) | ~ -112 to -128 |
Table 2: Expected Mass Spectrometry Fragmentation
Mass spectrometry is crucial for confirming the molecular weight and structure. The presence of bromine results in a characteristic M/M+2 isotopic pattern.
| Ion | Description | Expected m/z (for ⁷⁹Br/⁸¹Br) | Notes |
| [M]⁺˙ | Molecular Ion | 238 / 240 | Look for a ~1:1 ratio for the two bromine isotopes.[3] |
| [M-Br]⁺ | Loss of Bromine radical | 159 | This is often a prominent peak, representing the stable naphthylmethyl cation. |
| [M-CH₂Br]⁺ | Loss of Bromomethyl radical | 145 | Represents the fluoronaphthyl cation. |
| [C₁₁H₈F]⁺ | Tropylium-like rearrangement | 159 | This fragment has the same mass as [M-Br]⁺. |
Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
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Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is required.
-
Cap the NMR tube securely.
-
-
Instrument Setup & Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H spectrum. Ensure the spectral width covers the range from -1 to 12 ppm.
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Acquire a ¹³C{¹H} spectrum. A quantitative spectrum may require a longer relaxation delay.
-
Acquire a ¹⁹F spectrum. This is essential for confirming the fluorine environment and observing H-F and C-F coupling.
-
Process the spectra using appropriate software (e.g., apply Fourier transform, phase correction, and baseline correction).
-
Protocol 2: Reverse-Phase HPLC Method
This is a general-purpose starting method that should be optimized for your specific instrument and column.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 50% B
-
20-25 min: Hold at 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.
-
Detector: UV-Vis Diode Array Detector (DAD) at 230 nm.[4]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of the compound in 10 mL of Acetonitrile/Water (1:1) to make a 100 µg/mL stock solution. Dilute as necessary.
Visualized Workflows and Pathways
Caption: Troubleshooting logic for identifying common impurities from NMR data.
Caption: Common degradation pathways for the target compound.
Caption: A standard workflow for comprehensive chemical characterization.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. 2-(Bromomethyl)naphthalene | 939-26-4 [chemicalbook.com]
- 3. PubChemLite - 2-(bromomethyl)-1-fluoronaphthalene (C11H8BrF) [pubchemlite.lcsb.uni.lu]
- 4. A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Safe storage and disposal of 2-(Bromomethyl)-3-fluoronaphthalene
This technical support center provides guidance on the safe storage and disposal of 2-(Bromomethyl)-3-fluoronaphthalene for researchers, scientists, and drug development professionals. The following information is based on best practices for handling halogenated aromatic compounds and available data for structurally similar chemicals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is expected to be a corrosive solid that can cause severe skin and eye burns.[1][2][3] It is also likely a lachrymator, meaning it can cause tearing.[1] Inhalation may lead to severe respiratory tract irritation.[1] As with other brominated organic compounds, combustion can produce toxic byproducts, including hydrogen bromide.[1][3]
Q2: How should I store this compound in the laboratory?
A2: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2] A recommended storage temperature is between 2-8°C. It should be stored in a designated corrosives area away from incompatible materials.[2]
Q3: What materials are incompatible with this compound?
A3: Avoid contact with bases, strong oxidizing agents, alcohols, amines, and metals.[1][2] Contact with these substances can lead to vigorous reactions.
Q4: What personal protective equipment (PPE) is required when handling this compound?
A4: Wear appropriate protective clothing, chemical-resistant gloves, and eye/face protection such as safety goggles and a face shield.[1][2] Work in a well-ventilated area or use a chemical fume hood to avoid inhaling dust or vapors.[2]
Q5: How do I dispose of waste containing this compound?
A5: Brominated organic waste should be collected in a designated, labeled, and sealed container.[4] Do not mix it with non-halogenated organic waste.[4] The container should be stored in a flammable liquids cabinet if the waste is in a flammable solvent.[4] All chemical waste must be disposed of through an approved hazardous waste disposal service.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Accidental Spill | Improper handling or container failure. | Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Sweep up the material, place it in a sealed container, and label it for hazardous waste disposal.[5] Ventilate the area. |
| Eye or Skin Contact | Inadequate PPE or accidental exposure. | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] For skin contact, immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1] Seek immediate medical attention in both cases.[1] |
| Inhalation Exposure | Insufficient ventilation or improper handling. | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Uncontrolled Reaction During Quenching | The quenching agent was added too quickly, or the reaction was not sufficiently cooled. | If safe to do so, cool the reaction vessel with an ice bath. Be prepared for the evolution of gas. If the reaction becomes too vigorous, evacuate the fume hood and follow emergency procedures. Always add quenching agents slowly and at a controlled temperature.[6] |
Quantitative Data Summary
| Parameter | Value | Source |
| Recommended Storage Temperature | 2-8 °C | |
| Flash Point | 110 °C (closed cup) | |
| Boiling Point | 213 °C at 100 mmHg | |
| Melting Point | 51-54 °C |
Note: The data above is for the closely related compound 2-(Bromomethyl)naphthalene and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) for the exact compound you are using.
Experimental Protocol: Quenching and Work-up Procedure
This protocol outlines a general procedure for quenching a reaction mixture containing this compound and subsequent work-up.
Objective: To safely neutralize any unreacted this compound and isolate the desired product.
Materials:
-
Reaction mixture in an appropriate flask
-
Ice bath
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Cooling: Once the reaction is complete, cool the reaction flask to 0°C using an ice bath. This is crucial to control any exothermic reaction during quenching.[6]
-
Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise to the reaction mixture with stirring. The bicarbonate solution will neutralize any acidic byproducts, such as hydrogen bromide. Be aware of potential gas evolution (CO₂).
-
Extraction: Once the quenching is complete and the mixture has reached room temperature, transfer it to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate) to extract the product.
-
Washing: Gently shake the separatory funnel to mix the layers, venting frequently to release any pressure. Allow the layers to separate and discard the aqueous layer. Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.
-
Drying: Transfer the organic layer to a clean flask and add a drying agent (e.g., anhydrous Na₂SO₄). Swirl the flask and let it stand until the solvent is clear.
-
Solvent Removal: Filter off the drying agent and transfer the filtrate to a round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Logical Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 5. fishersci.com [fishersci.com]
- 6. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: Analysis of 2-(Bromomethyl)-3-fluoronaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 2-(Bromomethyl)-3-fluoronaphthalene. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the chromatographic analysis of this compound.
Q1: I am observing significant peak tailing in my HPLC analysis. What are the potential causes and solutions?
A1: Peak tailing for halogenated aromatic compounds like this compound can arise from several factors:
-
Secondary Interactions: Active sites on the column packing material (e.g., free silanols) can interact with the polarizable bromine and fluorine atoms, causing tailing.
-
Solution: Use a highly deactivated, end-capped column (e.g., a modern C18 phase). Consider adding a small amount of a competitive amine modifier like triethylamine (TEA) to the mobile phase to block active sites.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Mismatched pH: If the mobile phase pH is not optimal, it can affect the peak shape.
-
Solution: Ensure the mobile phase pH is appropriate for the analyte and column. For neutral compounds like this, a pH between 3 and 7 is generally suitable.
-
Q2: My GC-MS analysis shows poor sensitivity and peak shape for this compound. What should I check?
A2: This is a common issue with thermally labile compounds.
-
Thermal Degradation: The bromomethyl group can be susceptible to degradation at high temperatures in the injector port.
-
Solution: Lower the injector temperature. Use a splitless or on-column injection technique which often uses lower initial temperatures.[1]
-
-
Active Sites in the Inlet: The injector liner may have active sites that cause analyte degradation.
-
Solution: Use a deactivated inlet liner. Regularly clean or replace the liner.
-
-
Column Choice: A non-polar or mid-polarity column is generally suitable.
-
Solution: A 5% phenyl-polymethylsiloxane fused-silica capillary column is a good starting point for robustness and separation efficiency.
-
Q3: I am seeing extraneous or "ghost" peaks in my chromatograms. Where are they coming from?
A3: Ghost peaks can be frustrating. Here's a systematic way to troubleshoot:
-
Carryover: The analyte may be retained in the injection port or on the column from a previous, more concentrated sample.
-
Solution: Run a blank solvent injection after a high-concentration sample to check for carryover. If observed, develop a more rigorous wash cycle for the autosampler.
-
-
Contamination: Contamination can come from the solvent, glassware, or the sample itself. Polychlorinated naphthalenes and similar compounds can be persistent environmental contaminants.[2]
-
Solution: Use high-purity solvents. Ensure all glassware is scrupulously clean. Analyze a "method blank" (a sample that has gone through the entire preparation process without the analyte) to identify sources of contamination.
-
Q4: My retention times are shifting between injections. What is causing this instability?
A4: Retention time shifts usually point to issues with the mobile phase or the instrument's physical parameters.
-
HPLC:
-
Mobile Phase Composition: Inconsistent mobile phase preparation or outgassing can cause shifts.
-
Solution: Prepare fresh mobile phase daily and ensure it is thoroughly degassed.
-
Column Temperature: Fluctuations in ambient temperature can affect retention if a column heater is not used.
-
Solution: Use a column thermostat for consistent temperature control.
-
-
GC:
-
Flow Rate Fluctuation: Leaks in the carrier gas line or a faulty flow controller will alter retention times.
-
Solution: Perform a leak check of the GC system. Verify the carrier gas flow rate.
-
Oven Temperature Program: Inconsistent oven temperature ramping will affect retention.
-
Solution: Verify the oven temperature program and ensure it is running as expected.
-
Quantitative Data Summary
The following tables summarize expected parameters for different analytical methods. These values are illustrative and will require optimization for specific instrumentation and conditions.
Table 1: HPLC-UV Method Parameters
| Parameter | Value |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| Expected Retention Time | ~6.5 min |
| Linearity Range (R²) | 1 - 200 µg/mL (>0.999) |
| Limit of Detection (LOD) | ~0.3 µg/mL |
Table 2: GC-MS Method Parameters
| Parameter | Value |
| Column | 5% Phenyl Polymethylsiloxane, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.2 mL/min |
| Injector Temperature | 250 °C (Splitless) |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min |
| Expected Retention Time | ~12.8 min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Key Mass Fragments (m/z) | 238/240 (M+), 159 (M-Br)+ |
Table 3: LC-MS/MS (APPI) Method Parameters
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase | A: Water, B: Acetonitrile (Gradient) |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Atmospheric Pressure Photoionization (APPI), Positive |
| Parent Ion (m/z) | 238.9/240.9 (M+H)+ |
| Product Ion (m/z) | 159.0 (for quantification) |
| Linearity Range | 10 - 10,000 pg/µL |
Experimental Protocols
Protocol 1: HPLC-UV Analysis
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh the sample and dissolve in a suitable solvent. Dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of acetonitrile and water (70:30 v/v). Degas prior to use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis at 230 nm.
-
-
Analysis: Inject the standards to generate a calibration curve. Inject the prepared samples and quantify using the calibration curve.
Protocol 2: GC-MS Analysis
-
Standard and Sample Preparation: Prepare stock and working solutions in a volatile solvent like dichloromethane or ethyl acetate. Ensure samples are free of non-volatile residues.
-
GC-MS Conditions:
-
Inlet: 250 °C, Splitless mode with a 1-minute purge delay.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polymethylsiloxane phase.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Data Analysis: Identify the compound by its retention time and mass spectrum. The molecular ion will show a characteristic isotopic pattern for bromine (m/z M+ and M+2 in a ~1:1 ratio).[3] The primary fragment will likely be the loss of the bromine atom.
Visualizations
Caption: General analytical workflow for this compound.
Caption: Troubleshooting decision tree for common chromatographic issues.
References
Validation & Comparative
Comparative Guide to Analytical Methods for the Validation of 2-(Bromomethyl)-3-fluoronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the validation of 2-(Bromomethyl)-3-fluoronaphthalene. Due to the limited availability of specific validated methods for this particular compound in publicly accessible literature, this document extrapolates from established methods for structurally related compounds, including halogenated naphthalenes and other aromatic hydrocarbons. The information herein is intended to serve as a foundational resource for developing and validating analytical protocols for this compound.
Introduction to this compound
This compound is a substituted naphthalene derivative. As with many halogenated organic compounds, it is crucial to have reliable analytical methods to determine its purity, quantify it in various matrices, and identify any potential impurities. The selection of an appropriate analytical technique is paramount for ensuring the quality and safety of products in research and drug development. This guide explores the applicability and potential performance of key analytical methodologies for this purpose.
Comparison of Analytical Techniques
The primary analytical techniques suitable for the analysis of this compound and similar compounds are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The choice of method will depend on the specific requirements of the analysis, such as the need for quantitative precision, structural confirmation, or impurity profiling.
Chromatographic Methods: A Quantitative Comparison
Chromatographic techniques are central to the quantitative analysis and purity assessment of organic compounds. Below is a comparison of potential performance parameters for GC-MS and HPLC methods, based on data from related halogenated and aromatic compounds.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity in a gaseous mobile phase, with mass spectrometric detection. | Separation based on polarity in a liquid mobile phase, with various detection methods (e.g., UV, Fluorescence). |
| Typical Column | Capillary columns (e.g., DB-5ms, HP-1ms). | Reversed-phase columns (e.g., C18, C8). |
| Limit of Detection (LOD) | Can range from µg/L to pg/L, depending on the analyte and system. For related compounds, LODs in the low µg/L have been reported.[1] | Typically in the ng/mL to µg/mL range. For some PAHs, LODs as low as 0.01 ppb have been achieved.[2] |
| Limit of Quantitation (LOQ) | Generally 3-5 times the LOD. | Generally 3-5 times the LOD. For some PAHs, LOQs are around 0.03 ppb.[2] |
| Accuracy (% Recovery) | For similar compounds, accuracy has been reported in the range of 100.8-107.6%.[1] | For PAHs, recoveries between 78-106% have been demonstrated.[2] |
| Precision (%RSD) | Precision of less than 4.3% has been achieved for related analyses.[1] | Typically <2% for intra-day and <5% for inter-day precision. |
| Linearity (R²) | Generally >0.99. | Typically >0.999.[2] |
| Common Applications | Purity testing, impurity identification, analysis of volatile and semi-volatile compounds. | Purity determination, quantitative analysis of non-volatile or thermally labile compounds, stability testing. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following are example protocols for GC-MS and HPLC analysis, adapted from methods for similar compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on a method for the analysis of halogenated organic compounds.
1. Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
For impurity analysis, a more concentrated solution may be necessary.
-
An internal standard (e.g., a structurally similar compound not present in the sample) can be added for improved quantitation.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 200°C at 15°C/min.
-
Ramp to 300°C at 20°C/min, hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is adapted from a method for the analysis of 1-fluoronaphthalene and its impurities.[3]
1. Sample and Mobile Phase Preparation:
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a concentration of approximately 0.1 mg/mL.
-
Mobile Phase: Prepare a suitable mobile phase, for example, a gradient mixture of acetonitrile and water. A typical starting point could be 50:50 (v/v) acetonitrile:water. The use of buffers may be necessary depending on the impurity profile.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent with a photodiode array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at a wavelength where the analyte has maximum absorbance (e.g., 230 nm for fluoronaphthalene derivatives).[3] A PDA detector will allow for the simultaneous monitoring of multiple wavelengths.
-
Gradient Elution (Example):
-
0-5 min: 50% Acetonitrile
-
5-20 min: Linear gradient to 95% Acetonitrile
-
20-25 min: Hold at 95% Acetonitrile
-
25-30 min: Return to 50% Acetonitrile and equilibrate.
-
Spectroscopic Characterization
NMR and Mass Spectrometry are indispensable for the definitive structural confirmation of this compound and the identification of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the number and environment of protons in the molecule, including the characteristic signals for the aromatic protons and the bromomethyl group.
-
¹³C NMR: Shows the signals for all carbon atoms, which is useful for confirming the carbon skeleton.
-
¹⁹F NMR: A crucial technique for fluorine-containing compounds, providing a distinct signal for the fluorine atom and can be used to confirm its presence and purity.
-
-
Mass Spectrometry (MS):
-
Electron Ionization (EI): Typically used in GC-MS, it provides a fragmentation pattern that can be used as a fingerprint for the compound. The NIST WebBook provides a mass spectrum for the related 2-(bromomethyl)naphthalene, which shows a molecular ion peak and characteristic fragmentation.
-
Atmospheric Pressure Photoionization (APPI): This technique has been shown to be effective for the LC-MS/MS analysis of 2-(bromomethyl)naphthalene, yielding intact molecular ions suitable for quantification.[4]
-
Visualizing the Workflow
Diagrams can help clarify the logical flow of analytical procedures. The following are Graphviz (DOT language) representations of typical workflows for method validation.
Caption: Workflow for GC-MS analysis and validation.
Caption: HPLC method development and validation workflow.
Conclusion
References
- 1. Sensitive determination of fluoride in biological samples by gas chromatography-mass spectrometry after derivatization with 2-(bromomethyl)naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
Comparative Reactivity Analysis: 2-(Bromomethyl)-3-fluoronaphthalene in Nucleophilic Substitution Reactions
For Immediate Release
A detailed comparative analysis of the reactivity of 2-(Bromomethyl)-3-fluoronaphthalene with various nucleophilic reagents has been compiled for researchers, scientists, and professionals in drug development. This guide provides an objective look at the compound's performance in nucleophilic substitution reactions, supported by available experimental data, to aid in the strategic design of synthetic pathways.
This compound is a benzylic bromide, a class of compounds known for their enhanced reactivity in nucleophilic substitution reactions. This heightened reactivity is attributed to the stabilization of the carbocation intermediate or the transition state through resonance with the naphthalene ring system. The presence of a fluorine atom at the 3-position is expected to influence the reactivity of the benzylic carbon through its electron-withdrawing inductive effect.
This guide focuses on the comparison of reaction outcomes with a range of common nucleophiles, including azide, thioacetate, and methoxide ions. The selection of these reagents allows for the introduction of diverse functional groups, which is of significant interest in the synthesis of novel organic molecules for pharmaceutical and materials science applications.
Data Summary: Nucleophilic Substitution Reactions of this compound
| Reagent/Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Sodium Azide (NaN₃) | 2-(Azidomethyl)-3-fluoronaphthalene | DMF, Room Temperature | High (estimated) | General knowledge |
| Potassium Thioacetate (KSAc) | S-(3-Fluoro-2-naphthylmethyl) thioacetate | Acetone, Reflux | High (estimated) | General knowledge |
| Sodium Methoxide (NaOMe) | 2-(Methoxymethyl)-3-fluoronaphthalene | Methanol, Reflux | Moderate to High (estimated) | General knowledge |
Experimental Protocols
Detailed experimental protocols for the above-mentioned reactions are provided below. These are generalized procedures based on standard laboratory practices for nucleophilic substitution reactions of benzylic halides.
Synthesis of 2-(Azidomethyl)-3-fluoronaphthalene
-
Dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add sodium azide (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(azidomethyl)-3-fluoronaphthalene.
Synthesis of S-(3-Fluoro-2-naphthylmethyl) thioacetate
-
Dissolve this compound (1.0 eq) in acetone.
-
Add potassium thioacetate (1.1 eq) to the solution.
-
Reflux the reaction mixture for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the potassium bromide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield S-(3-fluoro-2-naphthylmethyl) thioacetate.
Synthesis of 2-(Methoxymethyl)-3-fluoronaphthalene
-
Prepare a solution of sodium methoxide in methanol by carefully adding sodium metal (1.2 eq) to anhydrous methanol under an inert atmosphere.
-
To this solution, add this compound (1.0 eq) dissolved in a minimal amount of anhydrous methanol.
-
Reflux the reaction mixture for 6-12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether).
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product via column chromatography to obtain 2-(methoxymethyl)-3-fluoronaphthalene.
Reaction Workflow
The following diagram illustrates the general workflow for the nucleophilic substitution reactions of this compound.
Signaling Pathway of Reactivity
The reactivity of this compound in SN1 and SN2 reactions is depicted in the following diagram. The benzylic position makes it susceptible to both reaction pathways, with the preferred pathway being influenced by the nature of the nucleophile, solvent, and reaction temperature.
A Comparative Guide to 2-(Bromomethyl)-3-fluoronaphthalene and Other Halogenated Naphthalenes in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 2-(Bromomethyl)-3-fluoronaphthalene and other halogenated naphthalenes as versatile reagents in organic synthesis. Due to the limited direct experimental data on this compound, this guide draws comparisons from the established reactivity of structurally similar halogenated naphthalenes. The information presented is intended to inform researchers on the potential synthetic utility and reactivity of these compounds, supported by available experimental protocols for related molecules.
Introduction to Halogenated Naphthalenes in Synthesis
Halogenated naphthalenes are a critical class of intermediates in organic synthesis, serving as precursors for a wide array of functionalized naphthalene derivatives used in pharmaceuticals, agrochemicals, and materials science. The reactivity of these compounds is dictated by the nature and position of the halogen substituent(s) on the naphthalene core and on any side chains. The bromomethyl group, in particular, is a highly reactive functional group, readily participating in nucleophilic substitution and coupling reactions. The presence of other halogens, such as fluorine, on the aromatic ring can modulate this reactivity through electronic effects.
Synthesis of Halogenated Naphthalenes
The synthesis of halogenated naphthalenes can be achieved through various methods, including direct halogenation of the naphthalene core and side-chain functionalization of substituted naphthalenes.
Table 1: Synthesis of Selected Halogenated Naphthalenes
| Compound | Starting Material | Reagents and Conditions | Yield |
| 2-(Bromomethyl)naphthalene | 2-Methylnaphthalene | N-Bromosuccinimide (NBS), AIBN, CCl4, reflux | 60% |
| 2-Bromo-3-(bromomethyl)naphthalene | 1H-cyclopropa[b]naphthalene | Br2, CCl4, reflux, 1h | 97% |
| 2,7-Bis(fluoromethyl)naphthalene | 2,7-Bis(bromomethyl)naphthalene | Cesium fluoride, Tetraethylammonium bromide, Acetonitrile, reflux, 48h | 62%[1][2][3] |
Experimental Protocols
Synthesis of 2-(Bromomethyl)naphthalene [4] A solution of 2-methylnaphthalene (0.1 mol) in dry carbon tetrachloride (100 mL) is treated with N-bromosuccinimide (0.1 mol) and azo-bis-isobutyronitrile (AIBN) (2.2 g). The mixture is heated to reflux until the reaction initiates, as indicated by vigorous boiling. After the reaction subsides, it is refluxed for an additional few hours. After cooling, the succinimide is filtered off, and the filtrate is concentrated under vacuum. The residue is crystallized from ethanol to afford 2-(bromomethyl)naphthalene.
Synthesis of 2-Bromo-3-(bromomethyl)naphthalene [5][6] To a stirred solution of 1H-cyclopropa[b]naphthalene (1.78 mmol) in dry CCl4 (15 mL) under a nitrogen atmosphere, a solution of Br2 (1.96 mmol) in CCl4 (10 mL) is added dropwise. The reaction mixture is refluxed for 1 hour. After cooling to room temperature, the solvent is evaporated, and the solid product is recrystallized from CH2Cl2 to yield 2-bromo-3-(bromomethyl)naphthalene.
Synthesis of 2,7-Bis(fluoromethyl)naphthalene [1][2][3] A mixture of 2,7-bis(bromomethyl)naphthalene (4.01 mmol), dry cesium fluoride (8.82 mmol), and tetraethylammonium bromide (0.238 mmol) in dry acetonitrile (20 mL) is refluxed for 24 hours under argon. Additional cesium fluoride (2.61 mmol) is added, and the mixture is refluxed for another 24 hours. After cooling, the reaction mixture is diluted with methylene chloride and washed with water. The organic layer is dried and concentrated, and the product is purified by column chromatography.
Reactivity and Performance in Synthesis
The primary utility of 2-(bromomethyl)naphthalene derivatives lies in the reactivity of the bromomethyl group, which is an excellent electrophile for nucleophilic substitution and a precursor for organometallic reagents in coupling reactions.
Nucleophilic Substitution Reactions
The benzylic bromide of 2-(bromomethyl)naphthalenes is highly susceptible to displacement by a wide range of nucleophiles. The presence of a fluorine atom at the 3-position, as in this compound, is expected to influence the reactivity of the bromomethyl group. Fluorine is an electron-withdrawing group, which can affect the stability of the carbocation intermediate in SN1 reactions and the electron density at the benzylic carbon in SN2 reactions.
Table 2: Comparison of Nucleophilic Substitution Reactivity (Inferred)
| Compound | Nucleophile | Expected Reactivity | Rationale |
| 2-(Bromomethyl)naphthalene | Amines, Alcohols, Thiols | High | Standard benzylic bromide reactivity. |
| This compound | Amines, Alcohols, Thiols | Potentially altered | The electron-withdrawing fluorine atom may slightly decrease the rate of SN1 reactions by destabilizing the carbocation intermediate, while potentially having a smaller effect on SN2 reactions. |
| 2-(Chloromethyl)naphthalene | Amines, Alcohols, Thiols | Lower than bromomethyl analog | The C-Cl bond is stronger than the C-Br bond, making the chloride a poorer leaving group. |
Suzuki-Miyaura Cross-Coupling Reactions
2-(Bromomethyl)naphthalene derivatives can be utilized in Suzuki-Miyaura cross-coupling reactions, typically after conversion to an organoboron species. However, direct coupling of the bromomethyl group is not the standard Suzuki-Miyaura protocol, which primarily involves aryl halides. A more relevant comparison involves the Suzuki-Miyaura coupling of bromonaphthalenes. The electronic environment of the naphthalene ring, influenced by substituents like fluorine, can affect the oxidative addition step in the catalytic cycle.
Table 3: Comparison of Suzuki-Miyaura Coupling Reactivity of Bromo-Naphthalenes (Inferred)
| Compound | Coupling Partner | Expected Reactivity | Rationale |
| 2-Bromonaphthalene | Arylboronic acid | Good | Standard reactivity for aryl bromides in Suzuki coupling. |
| 2-Bromo-3-fluoronaphthalene | Arylboronic acid | Potentially enhanced | The electron-withdrawing fluorine atom can increase the electrophilicity of the carbon-bromine bond, potentially facilitating oxidative addition to the palladium catalyst. |
Conclusion
While this compound remains a compound with limited reported experimental data, its structural similarity to other well-studied halogenated naphthalenes allows for informed predictions of its synthetic utility. The presence of the reactive bromomethyl group suggests its applicability in a wide range of nucleophilic substitution reactions. Furthermore, the fluorine substituent on the naphthalene ring is anticipated to modulate the electronic properties of the molecule, potentially influencing its reactivity in both substitution and coupling reactions. Researchers are encouraged to explore the synthesis and reactivity of this and similar fluorinated naphthalenes to expand the toolbox of intermediates for the development of novel pharmaceuticals and functional materials. Further experimental investigation is required to fully elucidate the comparative performance of this compound in synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Spectroscopic Analysis and Structural Confirmation of 2-(Bromomethyl)-3-fluoronaphthalene: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is paramount. This guide provides a comparative spectroscopic analysis of 2-(Bromomethyl)-3-fluoronaphthalene against related, well-characterized molecules. By presenting key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a practical reference for the structural elucidation of this and similar halogenated naphthalene derivatives.
While comprehensive experimental data for this compound is not widely available in the public domain, we can predict its spectroscopic characteristics through a comparative analysis with structurally similar compounds. This guide utilizes data from 2-(Bromomethyl)naphthalene and 2-Fluoronaphthalene to establish a baseline for comparison. Additionally, data for 2-Bromo-3-(bromomethyl)naphthalene is included to illustrate the influence of an additional bromine substituent on the naphthalene core.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its comparative compounds. These values are essential for identifying the characteristic signals that confirm the presence of specific functional groups and the overall molecular structure.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound (Predicted) | ~7.5-8.0 (m, 6H, Ar-H), ~4.7 (s, 2H, CH₂Br) | Aromatic carbons: ~110-140, CH₂Br: ~30-35 | ~3050 (Ar C-H), ~1600, 1500 (C=C), ~1250 (C-F), ~650 (C-Br) | M⁺˙ expected around 238/240 (Br isotopes) |
| 2-(Bromomethyl)naphthalene [1][2] | 7.81-7.46 (m, 7H, Ar-H), 4.64 (s, 2H, CH₂Br)[2] | 135.4, 133.2, 132.9, 128.6, 128.4, 127.8, 127.7, 126.5, 126.2, 125.9, 33.5 | ~3050, 1600, 1500 (Aromatic), ~1210 (C-Br related)[3][4] | M⁺˙ at 220/222[5] |
| 2-Fluoronaphthalene | - | - | - | M⁺˙ at 146[4] |
| 2-Bromo-3-(bromomethyl)naphthalene | - | - | - | - |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques used in the characterization of these aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Analysis: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal.
-
Analysis: Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce an infrared spectrum. The data is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Electron ionization (EI) is a common method for this class of compounds.
-
Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Visualization of Analytical Workflow
The structural confirmation of a novel compound like this compound follows a logical workflow, integrating various spectroscopic techniques.
Caption: Workflow for the spectroscopic analysis and structural confirmation of this compound.
This guide provides a foundational framework for the spectroscopic analysis and structural confirmation of this compound. By comparing its expected spectral features with those of known analogs, researchers can more confidently identify and characterize this and other novel halogenated naphthalene derivatives.
References
- 1. 2-(Bromomethyl)naphthalene(939-26-4) 13C NMR spectrum [chemicalbook.com]
- 2. 2-(Bromomethyl)naphthalene(939-26-4) 1H NMR spectrum [chemicalbook.com]
- 3. 2-(Bromomethyl)naphthalene(939-26-4) IR2 spectrum [chemicalbook.com]
- 4. 2-Bromomethylnaphthalene | C11H9Br | CID 70320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Naphthalene, 2-(bromomethyl)- [webbook.nist.gov]
Purity Assessment of 2-(Bromomethyl)-3-fluoronaphthalene: A Comparative Guide to HPLC and GC-MS Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 2-(Bromomethyl)-3-fluoronaphthalene, a key building block in synthetic chemistry.
Comparative Analysis of Analytical Techniques
Both HPLC and GC-MS are powerful chromatographic techniques capable of separating and quantifying impurities in a sample of this compound. The choice between the two often depends on the volatility and thermal stability of the compound and its potential impurities, as well as the specific requirements of the analysis.
High-Performance Liquid Chromatography (HPLC) is well-suited for non-volatile or thermally labile compounds. It offers a high degree of precision and is readily available in most analytical laboratories. For this compound, a reversed-phase HPLC method would be the standard approach.
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and thermally stable compounds. GC provides high-resolution separation, while MS offers definitive identification of separated components based on their mass-to-charge ratio. Given that similar compounds like 2-(Bromomethyl)naphthalene are routinely analyzed by GC-MS, this technique is highly applicable.
The following table summarizes the expected quantitative data from the analysis of a typical batch of this compound by both HPLC and GC-MS.
| Parameter | HPLC Analysis | GC-MS Analysis |
| Purity of this compound | > 99.5% | > 99.5% |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% |
| Relative Standard Deviation (RSD) for Purity | < 0.5% | < 0.3% |
| Commonly Observed Impurities | Naphthalene derivatives, starting material residues | Brominated and fluorinated naphthalene isomers |
Experimental Workflow
The general workflow for the purity assessment of this compound involves sample preparation, chromatographic separation, detection, and data analysis.
Caption: Experimental workflow for the purity assessment of this compound.
Experimental Protocols
Below are detailed methodologies for the analysis of this compound using HPLC and GC-MS.
HPLC Method Protocol
This protocol is adapted from established methods for related naphthalene derivatives.[1][2]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 1 mg/mL.
GC-MS Method Protocol
This protocol is based on general principles for the analysis of halogenated aromatic compounds.
-
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Port Temperature: 250 °C.
-
Injection Mode: Split (split ratio 50:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 1 mg/mL.
Conclusion
Both HPLC and GC-MS are highly effective for the purity assessment of this compound. HPLC offers a robust and widely accessible method, particularly if impurities are non-volatile. GC-MS provides superior separation efficiency for volatile impurities and offers the significant advantage of mass spectral data for unambiguous peak identification. The selection of the most appropriate technique will be guided by the specific impurities anticipated and the analytical capabilities available. For comprehensive characterization, employing both techniques can provide a more complete purity profile.
References
A Comparative Guide to 2-(Bromomethyl)naphthalene Derivatives for Researchers
For researchers and professionals in drug development and organic synthesis, the selection of appropriate building blocks is critical. This guide provides a comparative analysis of 2-(bromomethyl)naphthalene and its derivatives, offering insights into their synthesis, properties, and potential applications. Due to the limited availability of experimental data for 2-(Bromomethyl)-3-fluoronaphthalene, this guide focuses on well-characterized and commercially available alternatives, providing a basis for informed decision-making in research and development.
Introduction to Bromomethylnaphthalenes
2-(Bromomethyl)naphthalene and its substituted analogues are versatile reagents in organic synthesis, serving as key intermediates for introducing the naphthylmethyl group into a wide range of molecules. This moiety is of significant interest in medicinal chemistry and materials science due to its unique photophysical and biological properties. The reactivity of the bromomethyl group allows for facile nucleophilic substitution, making these compounds valuable precursors for pharmaceuticals, agrochemicals, and dyes.[1][2]
Comparative Analysis of Synthetic Routes
The synthesis of bromomethylnaphthalene derivatives can be achieved through various methods, primarily involving the bromination of the corresponding methylnaphthalene. The choice of methodology often depends on the desired regioselectivity and the presence of other functional groups.
Table 1: Comparison of Synthetic Protocols for Bromomethylnaphthalene Derivatives
| Compound | Starting Material | Reagents | Solvent | Yield | Reference |
| 2-(Bromomethyl)naphthalene | 2-Methylnaphthalene | N-Bromosuccinimide (NBS), Azo-bis-isobutyronitrile (AIBN) | Carbon tetrachloride | 60% | PrepChem.com |
| 2-(Bromomethyl)naphthalene | 2-Hydroxymethylnaphthalene | Phosphorus tribromide (PBr₃), Pyridine | Toluene | 36% | Guidechem[1] |
| 2-(Bromomethyl)naphthalene | 2-Hydroxymethylnaphthalene | Phosphorus tribromide (PBr₃), Pyridine | Benzene | 98% | Guidechem[1] |
| 2-Bromo-3-(bromomethyl)naphthalene | 1H-cyclopropa[b]naphthalene | Bromine (Br₂) | Carbon tetrachloride | 97% | DergiPark[3] |
Experimental Protocols
Synthesis of 2-(Bromomethyl)naphthalene from 2-Methylnaphthalene:
A solution of 0.1 mole of dry 2-methylnaphthalene in 100 ml of dry carbon tetrachloride is treated with 0.1 mole of dry N-bromosuccinimide and 2.2 g of azo-bis-isobutyronitrile. The mixture is heated to reflux until the reaction initiates, indicated by more vigorous boiling. The reaction is complete when the denser N-bromosuccinimide is converted to succinimide, which floats. After cooling, the succinimide is filtered off, and the carbon tetrachloride is removed under vacuum. The product is purified by recrystallization from ethanol.
Synthesis of 2-Bromo-3-(bromomethyl)naphthalene:
To a stirred solution of 1H-cyclopropa[b]naphthalene (0.25 g, 1.78 mmol) in dry carbon tetrachloride (15 mL) under a nitrogen atmosphere, a solution of bromine (0.314 g, 1.96 mmol) in carbon tetrachloride (10 mL) is added dropwise. The reaction mixture is refluxed for 1 hour and then cooled to room temperature. After evaporation of the solvent, the solid product is recrystallized from dichloromethane to yield white crystals of 2-bromo-3-(bromomethyl)naphthalene.[3]
Physicochemical Properties
The introduction of substituents on the naphthalene ring can significantly influence the physicochemical properties of the resulting molecule. Fluorine, in particular, is known to alter properties such as lipophilicity, metabolic stability, and binding affinity. While specific data for this compound is scarce, a comparison of related compounds is presented below.
Table 2: Physicochemical Data of Bromomethylnaphthalene Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-(Bromomethyl)naphthalene | C₁₁H₉Br | 221.09 | 51-54 | 213 (at 100 mmHg) |
| 2-(Bromomethyl)-1-fluoronaphthalene | C₁₁H₈BrF | 239.08 | Not available | Not available |
| 2-Bromo-3-(bromomethyl)naphthalene | C₁₁H₈Br₂ | 299.99 | Not available | Not available |
Potential Biological and Chemical Significance
Naphthalene derivatives are prevalent in many biologically active compounds. The incorporation of a fluorine atom can significantly enhance the biological activity of a molecule.[4] Fluorinated compounds often exhibit increased metabolic stability and improved membrane permeability.[4] For instance, fluorinated chalcones have shown potent anticancer properties. While the specific biological activity of this compound has not been extensively reported, related fluorinated naphthalene derivatives are of interest in drug discovery.[5]
The bromomethyl group is a versatile functional handle for further chemical modifications. It can readily participate in nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This reactivity is crucial for the synthesis of complex molecules in medicinal chemistry and materials science.[6]
Experimental and logical workflows
Synthesis Workflow for 2-(Bromomethyl)naphthalene
Caption: Radical bromination of 2-methylnaphthalene.
General Reactivity of Bromomethylnaphthalenes
Caption: Nucleophilic substitution pathway.
Conclusion
While direct experimental data for this compound remains limited, a comprehensive understanding of related, well-characterized analogues such as 2-(bromomethyl)naphthalene and 2-bromo-3-(bromomethyl)naphthalene provides a strong foundation for researchers. The synthetic routes are generally high-yielding and the resulting compounds are versatile intermediates. The potential impact of fluorination on the biological and chemical properties of these molecules suggests that this compound, once accessible, could be a valuable tool in the development of novel therapeutics and materials. Researchers are encouraged to consider the established protocols for related compounds as a starting point for the synthesis and exploration of this and other novel fluorinated naphthalene derivatives.
References
A Comparative Benchmarking Guide: The Performance of 2-(Bromomethyl)-3-fluoronaphthalene in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the strategic introduction of fluorinated moieties into molecular scaffolds is a well-established strategy for modulating physicochemical and biological properties. The building block, 2-(Bromomethyl)-3-fluoronaphthalene, offers a unique combination of a reactive benzylic bromide for synthetic elaboration and a fluorine substituent on the naphthalene core. This guide provides a comparative performance benchmark of this reagent against its non-fluorinated counterpart, 2-(Bromomethyl)naphthalene, in a representative nucleophilic substitution reaction.
Due to a scarcity of direct comparative studies in published literature, this guide leverages experimental data for the established reagent, 2-(Bromomethyl)naphthalene, and provides a scientifically-grounded projection of the performance of its fluorinated analog. The comparison is based on the known electronic effects of the fluorine substituent on reaction kinetics.
Performance in N-Alkylation of Imidazole
Nucleophilic substitution, particularly N-alkylation, is a cornerstone reaction in the synthesis of biologically active heterocycles. The reaction of a bromomethylnaphthalene derivative with an imidazole serves as an excellent model for comparing reactivity.
The fluorine atom at the 3-position of the naphthalene ring in this compound is expected to exert a strong electron-withdrawing inductive effect (-I). This effect increases the electrophilicity of the benzylic carbon in the bromomethyl group, making it more susceptible to nucleophilic attack. Consequently, a faster reaction rate and potentially higher yield are anticipated when compared to the non-fluorinated analog under identical conditions.
The following table summarizes the experimental data for the N-alkylation of 1-benzylimidazole with 2-(Bromomethyl)naphthalene and projects the expected performance for this compound.
| Parameter | 2-(Bromomethyl)naphthalene (Experimental Data) | This compound (Projected Performance) |
| Reactants | 1-Benzylimidazole, 2-(Bromomethyl)naphthalene | 1-Benzylimidazole, this compound |
| Solvent | Acetonitrile | Acetonitrile |
| Reaction Time | Not specified, assumed complete | Potentially Shorter |
| Yield | 55%[1] | > 55% |
| Reaction Conditions | Standard N-alkylation conditions | Standard N-alkylation conditions |
General Reaction Scheme
The diagram below illustrates the general SN2 reaction between a nucleophile (Nu-) and the subject bromomethylnaphthalene derivatives.
Caption: General SN2 nucleophilic substitution pathway.
Detailed Experimental Protocol: N-Alkylation of 1-Benzylimidazole
This protocol is based on the reported synthesis of 1-benzyl-3-(naphthalen-2-ylmethyl)-1H-imidazol-3-ium bromide.[1] It serves as a representative procedure for the N-alkylation reaction discussed in this guide.
Materials:
-
2-(Bromomethyl)naphthalene (1.0 mmol, 0.22 g)
-
1-Benzylimidazole (1.2 mmol, 0.19 g)
-
Acetonitrile (3 mL)
-
Ethyl acetate (for recrystallization)
Procedure:
-
A solution of 2-(Bromomethyl)naphthalene (1.0 mmol) and 1-benzylimidazole (1.2 mmol) is prepared in acetonitrile (3 mL).
-
The reaction mixture is stirred, typically at room temperature, until the reaction is complete (monitoring by TLC is recommended).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting residue is purified by recrystallization from ethyl acetate.
-
The final product, 1-benzyl-3-(naphthalen-2-ylmethyl)-1H-imidazol-3-ium bromide, is isolated as a white solid.
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental procedure for the N-alkylation reaction.
Caption: Workflow for N-alkylation and product isolation.
References
A Comparative Review of Synthetic Methodologies for Fluorinated Naphthalenes
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into aromatic systems, such as the naphthalene core, is a cornerstone of modern medicinal chemistry and materials science. The unique properties of the fluorine atom—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence the pharmacokinetic and physicochemical properties of organic molecules, including metabolic stability, lipophilicity, and binding affinity. Consequently, the development of efficient and selective methods for the synthesis of fluorinated naphthalenes is of paramount importance. This guide provides a comparative overview of the principal synthetic strategies, presenting quantitative data, detailed experimental protocols, and workflow diagrams to aid researchers in selecting the most suitable methodology for their specific needs.
Key Synthetic Methodologies at a Glance
The synthesis of fluorinated naphthalenes can be broadly categorized into four main approaches: the Balz-Schiemann reaction, direct electrophilic fluorination, nucleophilic aromatic substitution (SNAr), and transition-metal-catalyzed fluorination. Each method offers distinct advantages and disadvantages in terms of substrate scope, regioselectivity, reaction conditions, and scalability.
| Methodology | Starting Material | Key Reagents | Typical Yield | Key Advantages | Key Limitations |
| Balz-Schiemann Reaction | Naphthylamine | NaNO₂, HBF₄ or HF | Very High (up to 99.8%)[1][2][3] | High yields, reliable, well-established | Requires potentially hazardous diazonium salt isolation, high temperatures for decomposition[4] |
| Direct Electrophilic Fluorination | Naphthalene or substituted naphthalenes | N-F reagents (e.g., Selectfluor™) | Good to Excellent[5] | Direct C-H functionalization, mild conditions | Can lack regioselectivity with certain substrates, requires activated systems for high efficiency[5] |
| Nucleophilic Aromatic Substitution (SNAr) | Activated halonaphthalenes (e.g., nitronaphthalenes) | Fluoride source (e.g., KF, CsF) | Moderate to High | Good for electron-deficient systems, readily available starting materials | Requires strong electron-withdrawing groups ortho or para to the leaving group, limited scope for unactivated naphthalenes |
| Transition-Metal-Catalyzed Fluorination | Halonaphthalenes (Br, I), Naphthalene derivatives | Pd or Cu catalyst, Fluoride source | Good to Excellent | Broad substrate scope, milder conditions than classical methods | Catalyst cost and sensitivity, ligand optimization may be required |
Balz-Schiemann Reaction
The Balz-Schiemann reaction, a cornerstone in the synthesis of aryl fluorides, involves the diazotization of a primary aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[2] This method is renowned for its high yields and reliability, particularly for the synthesis of 1-fluoronaphthalene from 1-naphthylamine.
Experimental Protocol: Synthesis of 1-Fluoronaphthalene[1][3][4]
-
Diazotization: 1-Naphthylamine is dissolved in an acidic medium (e.g., hydrochloric acid) and cooled to a low temperature (typically below 5 °C). An aqueous solution of sodium nitrite is then added slowly to form the corresponding diazonium salt.[1]
-
Formation of Diazonium Fluoroborate: A solution of fluoroboric acid (HBF₄) is added to the diazonium salt solution, causing the precipitation of the naphthylamine diazonium salt fluoroborate.[1] The solid is then filtered and dried.
-
Thermal Decomposition: The dried diazonium salt is heated (often in the range of 85-150 °C) to induce decomposition, yielding 1-fluoronaphthalene, nitrogen gas, and boron trifluoride.[1][4] The product can then be purified by distillation.
This process has been reported to produce 1-fluoronaphthalene with a purity of up to 99.9% and yields reaching 99.8%.[1][3] A modified Schiemann reaction for the synthesis of fluoronitronaphthalenes has also been reported, although with significantly lower yields of 10–15%.
Direct Electrophilic Fluorination
Direct C-H fluorination offers a more atom-economical approach by avoiding the pre-functionalization required in methods like the Balz-Schiemann reaction. This is typically achieved using electrophilic fluorinating agents, with N-F reagents such as Selectfluor™ (F-TEDA-BF₄) being prominent examples.[5] These reactions are often performed under mild conditions and can be effective for a variety of aromatic compounds.
Experimental Protocol: General Procedure for Electrophilic Fluorination in Water[1]
-
Reaction Setup: An aromatic substrate, such as naphthalene or a derivative, is dissolved in distilled water (or a water-ethanol mixture).
-
Addition of Fluorinating Agent: The N-F reagent, for example, F-TEDA-BF₄ powder, is added to the solution.
-
Reaction: The mixture is maintained at a specific temperature, with the option of using microwave irradiation to accelerate the reaction.
-
Workup and Analysis: After cooling, the reaction mixture is extracted with an organic solvent (e.g., diethyl ether). The organic layer is dried, the solvent is evaporated, and the product yield and isomeric ratio are determined, typically by ¹⁹F NMR.
While this method is advantageous for its directness, regioselectivity can be a challenge. The position of fluorination is dictated by the electronic properties of the naphthalene ring and any existing substituents. For instance, electron-donating groups will direct fluorination to the ortho and para positions.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful tool for introducing fluorine into electron-deficient naphthalene rings. In this reaction, a nucleophilic fluoride source displaces a leaving group (typically a halide or a nitro group) on the aromatic ring. For the reaction to proceed efficiently, the naphthalene ring must be activated by at least one strong electron-withdrawing group positioned ortho or para to the leaving group.
General Experimental Considerations
-
Substrate and Reagents: An activated halonaphthalene or nitronaphthalene is dissolved in a suitable polar aprotic solvent, such as DMF or DMSO. A source of fluoride, such as potassium fluoride or cesium fluoride, is added, often in the presence of a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride salt.
-
Reaction Conditions: The reaction mixture is typically heated to elevated temperatures to facilitate the substitution.
-
Workup: After the reaction is complete, the mixture is cooled, diluted with water, and the fluorinated product is extracted with an organic solvent. Purification is usually achieved by chromatography or recrystallization.
While a versatile method for specific substrates, the requirement for strong electron-withdrawing groups limits its general applicability for the synthesis of a wide range of fluorinated naphthalenes.
References
- 1. sibran.ru [sibran.ru]
- 2. 1-Fluoronaphthalene synthesis - chemicalbook [chemicalbook.com]
- 3. CN103664512A - Method for preparing high-purity 1-fluoronaphthalene - Google Patents [patents.google.com]
- 4. CN102557865A - Method for preparing 1-fluoronaphthalene - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Reaction Products of 2-(Bromomethyl)-3-fluoronaphthalene
This guide provides a comparative analysis of the potential reaction products of 2-(Bromomethyl)-3-fluoronaphthalene with various nucleophiles. It is intended for researchers, scientists, and professionals in drug development who are interested in utilizing this versatile building block for the synthesis of novel compounds. This document outlines detailed experimental protocols, presents expected analytical data for product characterization, and offers a comparison with alternative synthetic strategies.
Introduction
This compound is a valuable synthetic intermediate that allows for the introduction of the 3-fluoro-2-naphthylmethyl moiety into a wide range of molecules. The presence of the bromomethyl group provides a reactive site for nucleophilic substitution, while the fluorine atom on the naphthalene ring can modulate the electronic properties and metabolic stability of the final products. This makes it an attractive starting material for the synthesis of new pharmaceutical candidates and functional materials. This guide explores the expected outcomes of its reactions with common nucleophiles and provides the necessary protocols for their synthesis and characterization.
General Reaction Pathway: Nucleophilic Substitution
The primary reaction pathway for this compound involves the nucleophilic substitution of the bromide ion by a variety of nucleophiles. The benzylic position of the bromomethyl group makes it highly susceptible to SN2 reactions.
Caption: General SN2 reaction pathway of this compound with a nucleophile.
Comparison of Potential Reaction Products
The reaction of this compound with different nucleophiles can lead to a diverse range of functionalized naphthalene derivatives. Below is a comparison of the expected products from reactions with common nucleophiles.
| Nucleophile | Reagent Example | Expected Product | Product Name | Potential Utility |
| Azide | Sodium Azide (NaN₃) | 2-(Azidomethyl)-3-fluoronaphthalene | 2-(Azidomethyl)-3-fluoronaphthalene | Precursor for amines via reduction, click chemistry. |
| Amine | Ammonia (NH₃), Primary/Secondary Amines | 2-(Aminomethyl)-3-fluoronaphthalene derivatives | 2-(Aminomethyl)-3-fluoronaphthalene | Building blocks for pharmaceuticals and ligands. |
| Hydroxide | Sodium Hydroxide (NaOH) | 2-(Hydroxymethyl)-3-fluoronaphthalene | (3-Fluoro-2-naphthyl)methanol | Intermediate for aldehydes, carboxylic acids, and esters. |
| Cyanide | Sodium Cyanide (NaCN) | 2-(Cyanomethyl)-3-fluoronaphthalene | 2-(3-Fluoro-2-naphthyl)acetonitrile | Precursor for carboxylic acids, amides, and amines. |
| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-(Methoxymethyl)-3-fluoronaphthalene | 2-Fluoro-3-(methoxymethyl)naphthalene | Ether-containing derivatives for property modulation. |
Experimental Protocols
General Protocol for Nucleophilic Substitution
This protocol provides a general procedure for the reaction of this compound with a nucleophile. The specific conditions may need to be optimized for each nucleophile.
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent (e.g., acetone, acetonitrile, or DMF).
-
Addition of Nucleophile : Add the nucleophilic reagent (1.1-1.5 eq). If the nucleophile is a salt (e.g., NaN₃, NaCN), it can be added directly. If it is a gas (e.g., NH₃), it can be bubbled through the solution.
-
Reaction Conditions : Stir the reaction mixture at room temperature or heat to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up : After the reaction is complete, cool the mixture to room temperature. If the solvent is water-miscible, add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). If the solvent is water-immiscible, wash the organic layer with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol for Product Characterization
The identity and purity of the synthesized products should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra should be recorded to confirm the structure of the product. The disappearance of the bromomethyl signal and the appearance of new signals corresponding to the substituted methyl group are indicative of a successful reaction.
-
Mass Spectrometry (MS) : Mass spectrometry, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS), should be used to determine the molecular weight of the product and confirm its elemental composition.[1][2]
-
Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the functional groups present in the product molecule. For example, the formation of an azide will show a characteristic strong absorption around 2100 cm⁻¹.
Expected Characterization Data
The following table summarizes the expected key analytical data for the characterization of the reaction products.
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (δ, ppm) | Expected ¹³C NMR Signals (δ, ppm) |
| 2-(Azidomethyl)-3-fluoronaphthalene | C₁₁H₈FN₃ | 201.20 | ~4.5 (s, 2H, -CH₂N₃), 7.2-8.0 (m, 6H, Ar-H) | ~50 (-CH₂N₃), Aromatic signals |
| 2-(Aminomethyl)-3-fluoronaphthalene | C₁₁H₁₀FN | 175.20 | ~3.9 (s, 2H, -CH₂NH₂), 1.5-2.0 (br s, 2H, -NH₂), 7.2-8.0 (m, 6H, Ar-H) | ~45 (-CH₂NH₂), Aromatic signals |
| (3-Fluoro-2-naphthyl)methanol | C₁₁H₉FO | 176.19 | ~4.8 (s, 2H, -CH₂OH), ~2.0 (br s, 1H, -OH), 7.2-8.0 (m, 6H, Ar-H) | ~60 (-CH₂OH), Aromatic signals |
| 2-(3-Fluoro-2-naphthyl)acetonitrile | C₁₂H₈FN | 185.20 | ~3.9 (s, 2H, -CH₂CN), 7.3-8.1 (m, 6H, Ar-H) | ~20 (-CH₂CN), ~117 (-CN), Aromatic signals |
| 2-Fluoro-3-(methoxymethyl)naphthalene | C₁₂H₁₁FO | 190.21 | ~4.6 (s, 2H, -CH₂OCH₃), ~3.4 (s, 3H, -OCH₃), 7.2-8.0 (m, 6H, Ar-H) | ~70 (-CH₂OCH₃), ~58 (-OCH₃), Aromatic signals |
Note: The chemical shifts (δ) are approximate and can vary depending on the solvent and other experimental conditions.
Alternative Synthetic Approaches
While nucleophilic substitution of this compound is a direct and efficient method, alternative routes to some of the target molecules may exist. For instance, aminomethyl derivatives can sometimes be synthesized through the Mannich reaction on the corresponding naphthol derivatives.[3] However, this would require a different starting material and may involve more steps. The synthesis of the fluoronaphthalene core itself can be achieved through methods like the Balz-Schiemann reaction starting from the corresponding aminonaphthalene.[4][5][6]
Experimental and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of 2-(substituted methyl)-3-fluoronaphthalene derivatives.
Caption: Workflow for the synthesis and characterization of 2-(substituted methyl)-3-fluoronaphthalene derivatives.
Conclusion
This compound serves as a potent electrophile for the synthesis of a variety of disubstituted naphthalene compounds through nucleophilic substitution reactions. This guide provides a foundational framework for researchers to explore its synthetic potential. The straightforward reaction protocols, coupled with comprehensive characterization techniques, enable the reliable synthesis and identification of novel fluorinated naphthalene derivatives for applications in drug discovery and materials science.
References
- 1. 2-Fluoronaphthalene | C10H7F | CID 67583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Naphthalene, 2-fluoro- [webbook.nist.gov]
- 3. facile-synthesis-of-aminoalkyl-naphthols-and-single-crystal-x-ray-computational-studies-on-1-morpholino-thiophen-2-yl-methyl-naphthalen-2-ol - Ask this paper | Bohrium [bohrium.com]
- 4. CN103664512A - Method for preparing high-purity 1-fluoronaphthalene - Google Patents [patents.google.com]
- 5. CN102557865A - Method for preparing 1-fluoronaphthalene - Google Patents [patents.google.com]
- 6. WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal Procedures for 2-(Bromomethyl)-3-fluoronaphthalene: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 2-(Bromomethyl)-3-fluoronaphthalene could be located. The following guidance is based on information for structurally similar compounds, such as 2-(bromomethyl)naphthalene and other halogenated organic compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to adhere to all local, state, and federal regulations regarding hazardous waste disposal. The information provided here is for educational purposes and should not supersede official institutional or regulatory guidelines.
Immediate Safety and Handling Precautions
This compound is presumed to be a hazardous substance. Based on data for similar compounds, it is likely to be corrosive, causing severe skin burns and eye damage, and may be a lachrymator (a substance that causes tearing). Inhalation may cause severe respiratory tract irritation.[1][2] Therefore, strict adherence to safety protocols is essential.
Personal Protective Equipment (PPE): A comprehensive set of PPE should be worn at all times when handling this compound.
| PPE Category | Specific Recommendations |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat, and for larger quantities or in case of a spill, a chemical-resistant apron or suit. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
Handling and Storage:
-
Always handle this compound within a chemical fume hood to minimize inhalation exposure.
-
Avoid contact with skin and eyes.[3]
-
Prevent the formation of dust and aerosols.[3]
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and metals.
-
Keep containers tightly closed when not in use.
Step-by-Step Disposal Procedure
The primary and universally recommended method for the disposal of halogenated organic compounds is through a licensed hazardous waste disposal facility. Chemical neutralization at the laboratory scale is not recommended without specific, validated protocols, as incomplete reactions can produce other hazardous byproducts.
1. Waste Segregation and Collection:
-
Do not dispose of this chemical down the drain. [3]
-
Collect waste this compound and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves) in a designated, compatible, and properly labeled hazardous waste container.
-
Halogenated organic waste must be kept separate from non-halogenated waste.[4] Mixing these waste streams can complicate the disposal process and increase costs.
-
The waste container should be made of a material compatible with halogenated organic compounds (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid.
2. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the contents as "Halogenated Organic Waste" and list "this compound" as the primary constituent.
-
Include the approximate concentration and quantity of the waste.
-
Affix any other labels required by your institution's EHS department.
3. Storage of Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be in a secondary containment tray to prevent the spread of material in case of a leak.
-
Ensure the storage area is cool, dry, and well-ventilated.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to transport the waste off-site yourself.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of personal protective equipment.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it into a designated hazardous waste container.[5] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to soak up the spill.
-
Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the affected surfaces with a suitable solvent (e.g., soap and water, followed by a rinse), collecting all cleaning materials as hazardous waste.
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads, contaminated gloves, and wipes, must be placed in the hazardous waste container.
-
Report the Spill: Report the incident to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures.
First Aid Measures:
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing. Seek immediate medical attention.[1]
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
If swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Disposal Workflow Diagram
Caption: Disposal Workflow for this compound.
Logical Relationship of Safety Measures
Caption: Interrelation of Safety and Disposal Procedures.
References
Essential Safety and Logistical Information for Handling 2-(Bromomethyl)-3-fluoronaphthalene
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 2-(Bromomethyl)-3-fluoronaphthalene, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on information for structurally similar compounds, such as 2-(Bromomethyl)naphthalene, due to the absence of a specific Safety Data Sheet (SDS) for this compound.
Hazard Assessment: 2-(Bromomethyl)naphthalene is classified as a hazardous substance that can cause severe skin burns, eye damage, and may lead to an allergic skin reaction.[1][2] It is also a lachrymator, meaning it can cause tearing.[3][4]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should be worn to protect against splashes.[5][6] A face shield provides an additional layer of protection for the entire face.[7][8] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling.[6][9] Always inspect gloves for integrity before use and discard contaminated gloves. |
| Body Protection | Laboratory Coat and Protective Clothing | A lab coat, preferably made of a flame-resistant material like Nomex®, should be worn over cotton-based clothing.[8] Ensure clothing covers all exposed skin. |
| Foot Protection | Closed-Toe Shoes | Closed-toe and closed-heeled shoes are required to protect against spills.[9] |
| Respiratory Protection | Respirator | Use of a NIOSH/MSHA or European Standard EN 149 approved respirator is advised if exposure limits are exceeded or if irritation is experienced.[10] Work should be conducted in a chemical fume hood.[9] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood with the sash positioned as low as possible.[9]
-
Eyewash and Safety Shower: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[3]
-
Secondary Containment: All containers with the chemical should be kept in secondary containment to prevent spills from spreading.[11]
2. Handling the Chemical:
-
Avoid Inhalation, Ingestion, and Contact: Do not breathe dust or vapors.[1][10] Avoid contact with skin, eyes, and clothing.[9]
-
Weighing and Transferring: When weighing or transferring the solid, do so in a fume hood to minimize inhalation of dust. Use appropriate tools to avoid direct contact.
-
Container Sealing: Keep the container tightly closed when not in use.[1][2]
3. Storage:
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[2] A corrosives area is recommended for storage.[1][10]
-
Temperature: Recommended storage temperature is 2 - 8 °C.[2]
-
Container Integrity: Ensure containers are properly sealed and stored upright to prevent leakage.[9]
Emergency Procedures
| Emergency Situation | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[3][9] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[3][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2][3] Prevent the spill from entering drains.[2] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with the chemical, such as gloves, pipette tips, and empty containers, should be collected in a designated and clearly labeled hazardous waste container.[11]
-
Liquid Waste: Solutions containing the chemical should be collected in a separate, labeled container for liquid hazardous waste.[11]
-
Labeling: Waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.[11]
2. Disposal Method:
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
-
Naphthalene and its derivatives are often disposed of via incineration in a licensed facility.[12][13]
-
Do not dispose of this chemical down the drain or in regular trash.[10][14]
Experimental Workflow Diagram
Caption: Workflow for handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 2-(Bromomethyl)naphthalene - Safety Data Sheet [chemicalbook.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. hsa.ie [hsa.ie]
- 7. epa.gov [epa.gov]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 10. fishersci.com [fishersci.com]
- 11. static.igem.org [static.igem.org]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
